Methyl linolelaidate
Description
Methyl linolelaidate has been reported in Leonurus japonicus and Ageratum conyzoides with data available.
Structure
3D Structure
Properties
IUPAC Name |
methyl (9E,12E)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7+,11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTJVINHCBCLGX-ZDVGBALWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880893 | |
| Record name | (9E,12E)-9,12-Octadecadienoic acid methyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2566-97-4, 2462-85-3, 11068-03-4, 68605-14-1 | |
| Record name | Methyl linolelaidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl octadeca-9,12-dienoate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl linolelaidate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl linoleate hydroperoxide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011068034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fatty acids, safflower-oil, Me esters | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (9E,12E)-9,12-Octadecadienoic acid methyl ester | |
| Source | EPA DSSTox | |
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| Record name | Methyl octadeca-9,12-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.783 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fatty acids, safflower-oil, Me esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl (9E,12E)-octadeca-9,12-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL LINOLELAIDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Foundational & Exploratory
Methyl linolelaidate chemical properties and structure
This technical guide provides a comprehensive analysis of Methyl Linolelaidate , focusing on its structural chemistry, physicochemical properties, and critical role as an analytical standard in lipidomics and trans-fatty acid (TFA) research.[1]
Chemical Identity, Structural Properties, and Analytical Protocols
Executive Summary
Methyl linolelaidate (Methyl 9E,12E-octadecadienoate) is the methyl ester of linoleelaidic acid, the trans,trans geometric isomer of linoleic acid.[1] Unlike its naturally abundant cis,cis counterpart (methyl linoleate), methyl linolelaidate is thermodynamically more stable and possesses a linear molecular geometry.[1] It serves as a primary reference standard in Gas Chromatography (GC) for the quantification of industrial trans-fats and is a key model compound in membrane biophysics for studying the rigidifying effects of trans-lipids on cellular bilayers.
Chemical Identity & Stereochemistry[1]
Nomenclature and Identification
-
Common Name: Methyl linolelaidate; Methyl linoelaidate[1][3]
-
Molecular Weight: 294.47 g/mol [4]
-
SMILES: CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC
Structural Conformation
The defining feature of methyl linolelaidate is the stereochemistry at carbons 9 and 12. Both double bonds exist in the E (trans) configuration.
-
Cis-Isomer (Linoleate): The Z,Z geometry creates a "kink" or U-bend in the hydrocarbon chain, preventing tight packing.[1]
-
Trans-Isomer (Linolelaidate): The E,E geometry straightens the carbon chain, making it structurally similar to saturated fatty acids (like stearic acid).[1] This linearity allows for higher Van der Waals forces between molecules, significantly altering its physical state and biological behavior.[1]
Figure 1: Structural comparison between the bent cis-isomer and the linear trans-isomer, highlighting the impact on molecular packing.[1]
Physicochemical Properties[1][3][4][5][7]
The trans-configuration confers greater thermal stability and a higher melting point compared to the cis-isomer due to efficient molecular stacking.
| Property | Value / Characteristic | Context |
| Physical State | Liquid (at ambient temp) | Viscosity is higher than methyl linoleate.[1] |
| Melting Point | -25°C to -30°C (approx.)[1][3] | Significantly higher than methyl linoleate (-35°C) due to linear packing.[1] |
| Boiling Point | ~152°C @ 2 mmHg | High boiling point requires vacuum distillation for purification.[1] |
| Density | 0.888 g/mL (at 25°C) | Typical for long-chain fatty acid esters.[1] |
| Refractive Index | Useful for purity checks.[1] | |
| Solubility | Hexane, Toluene, Ethanol | Insoluble in water.[1] |
| Oxidative Stability | Moderate | More stable than cis-linoleate due to steric protection of the allylic carbons, but still susceptible to autoxidation.[1] |
Analytical Characterization (Expertise & Protocols)
Accurate identification of methyl linolelaidate requires distinguishing it from the co-eluting cis isomers.
Gas Chromatography (GC-FID/MS)
The elution order of fatty acid methyl esters (FAMEs) is heavily dependent on the stationary phase polarity.
-
Non-Polar Columns (e.g., DB-1, DB-5): Separation is based primarily on boiling point.[1] Methyl linolelaidate and methyl linoleate often co-elute or separate poorly.[1]
-
High-Polarity Columns (Recommended): Columns utilizing biscyanopropyl polysiloxane phases (e.g., SP-2560, CP-Sil 88) are required.[1][7]
-
Mechanism: The cyano groups interact with the
-electrons of the double bonds. Cis double bonds are more sterically exposed and interact more strongly than trans bonds.[1] -
Elution Order (SP-2560):
-
Infrared Spectroscopy (FT-IR)
IR spectroscopy provides the most definitive confirmation of the trans geometry without chromatographic separation.
-
Diagnostic Peak: A strong absorption band at 966–968 cm⁻¹ corresponds to the C-H out-of-plane deformation (
) of the trans double bond. -
Absence: This peak is virtually absent in pure cis isomers (methyl linoleate).[1]
Figure 2: Decision matrix for GC analysis, emphasizing the necessity of high-polarity columns for trans-isomer resolution.
Synthesis & Production
For research purposes, methyl linolelaidate is often synthesized via the Iodine-Catalyzed Isomerization of methyl linoleate.[1] This reaction exploits the reversible addition of iodine radicals to double bonds, allowing rotation to the thermodynamically favored trans state.
Experimental Protocol: Iodine Isomerization
-
Reagents: Methyl linoleate (>99% purity), Iodine crystals (I₂), n-Hexane.[1]
-
Procedure:
-
Dissolve methyl linoleate in n-hexane (10% w/v).
-
Add 1-2% (w/w) iodine crystals.[1]
-
Irradiate with visible light (or reflux gently) for 30–60 minutes.[1] The iodine radical (
) attacks the double bond, breaking the -bond temporarily. -
The molecule rotates to the lower-energy trans conformation to minimize steric repulsion between alkyl chains.
-
The radical eliminates, reforming the double bond in the E configuration.
-
-
Purification: Wash with sodium thiosulfate (to remove iodine), dry over MgSO₄, and purify via Urea Complexation or Ag-Ion Chromatography to remove unreacted cis-isomers.[1]
Biological Implications
Methyl linolelaidate is not just a chemical standard; it is a bioactive model for the adverse effects of industrial trans-fats.[1]
-
Membrane Fluidity: Due to its linear structure, methyl linolelaidate (and its free acid form) intercalates into the phospholipid bilayer similarly to saturated fats.[1] This increases the phase transition temperature (
) of the membrane, reducing fluidity. -
Metabolic Interference: It competes with essential fatty acids (cis-linoleic acid) for enzymes like
-desaturase, potentially inhibiting the synthesis of arachidonic acid and downstream eicosanoids.[1]
Figure 3: Mechanism of action for trans-fatty acid induced membrane rigidification.[1]
References
-
CymitQuimica. (n.d.).[1] Methyl linolelaidate - CAS 2566-97-4.[1][2][4] Retrieved from
-
Sigma-Aldrich. (n.d.).[1] Methyl linolelaidate ≥99% (GC). Retrieved from [1]
-
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 5362793, Methyl linolelaidate. Retrieved from [1]
-
Restek Corporation. (n.d.).[1] FAMEs Analysis on Rt-2560 (GC_FF00889). Retrieved from [1]
-
Christie, W. W. (n.d.).[1] Gas Chromatography and Lipids: A Practical Guide. The Oily Press. (General reference for FAME elution order on polar columns).
Sources
- 1. CAS 2566-97-4: Methyl linolelaidate | CymitQuimica [cymitquimica.com]
- 2. Methyl linolelaidate | C19H34O2 | CID 5362793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Methyl linolelaidate = 99 GC, liquid 2566-97-4 [sigmaaldrich.com]
- 5. Methyl linoleate | CAS#:112-63-0 | Chemsrc [chemsrc.com]
- 6. METHYL LINOLEATE(112-63-0) IR Spectrum [chemicalbook.com]
- 7. Comparison of separations of fatty acids from fish products using a 30-m Supelcowax-10 and a 100-m SP-2560 column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Methyl Linolelaidate – Physicochemical Profiling and Analytical Applications
[1][2]
Executive Summary
Methyl linolelaidate (Methyl trans,trans-9,12-octadecadienoate) is the methyl ester of linoleelaidic acid, representing the geometric trans isomer of the essential fatty acid, linoleic acid.[1][2][3] As a primary analytical standard in lipidomics and food safety, it serves as the critical reference point for quantifying trans-fatty acids (TFAs) in complex matrices.[2] This guide provides a definitive technical profile of methyl linolelaidate, synthesizing its physicochemical constants, unique spectral signatures, and validated protocols for gas chromatographic separation.[2]
Chemical Identity & Structural Architecture[2][4][5][6]
Unlike its naturally abundant cis,cis isomer (Methyl Linoleate), Methyl linolelaidate adopts a linear spatial configuration due to the trans (E) orientation at both the
| Attribute | Technical Detail |
| IUPAC Name | Methyl (9E,12E)-octadeca-9,12-dienoate |
| Common Synonyms | Methyl linolelaidate; Linoelaidic acid methyl ester; trans,trans-Methyl linoleate |
| CAS Registry Number | 2566-97-4 |
| Molecular Formula | C |
| SMILES | CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC |
| InChI Key | WTTJVINHCBCLGX-ZDVGBALWSA-N |
Physicochemical Properties[1][2][7][8][9]
The thermodynamic and physical constants of methyl linolelaidate reflect its higher structural order compared to methyl linoleate.[2] Researchers must note that while commercial standards are often supplied as liquids, the melting point is elevated relative to the cis isomer due to more efficient crystal lattice packing.[1][2]
Table 1: Core Physical Constants[1][2]
| Property | Value | Context/Notes |
| Molecular Weight | 294.47 g/mol | Monoisotopic mass: 294.26 Da |
| Physical State | Liquid (at 20°C) | Colorless to pale yellow oil |
| Melting Point | ~ -20°C to -10°C | Significantly higher than Methyl Linoleate (-35°C) due to trans symmetry.[2][3] |
| Boiling Point | 152°C (at 2 mmHg) | ~373°C at 760 mmHg (predicted) |
| Density | 0.888 g/mL (at 25°C) | Slightly less dense than water; floats on aqueous layers.[2] |
| Refractive Index ( | 1.458 – 1.462 | Characteristic for C18:2 methyl esters.[1][2] |
| Solubility | Organic Solvents | Soluble in hexane, heptane, ethanol, DMSO, DMF.[1][2] Insoluble in water.[1][2] |
Analytical Characterization
Precise identification of methyl linolelaidate relies on exploiting its geometric differences from the cis isomer.[1] The following spectroscopic and chromatographic behaviors are diagnostic.
Gas Chromatography (GC) Elution Logic
The separation of C18:2 isomers is highly dependent on column polarity.[1] On high-polarity cyanopropyl phases (e.g., SP-2560, CP-Sil 88), the interaction mechanism is governed by the dipole-dipole interactions with the pi-electrons of the double bonds.[2]
-
Elution Order (Polar Columns): trans,trans < cis,trans / trans,cis < cis,cis[1][2]
-
Mechanism: The "kinked" cis double bonds are more accessible and interact more strongly with the polar stationary phase, resulting in longer retention times.[1][2] Therefore, Methyl linolelaidate elutes earlier than Methyl linoleate.[1][2]
Infrared Spectroscopy (FTIR)
The most rapid confirmation of the trans geometry is via FTIR.
-
Diagnostic Band: A strong, characteristic absorption band at 966 cm
(C-H out-of-plane deformation).[2] -
Differentiation: This band is absent or very weak in the cis,cis isomer (Methyl linoleate).[1][2]
Mass Spectrometry (GC-MS)[2]
-
Base Peak: Typically m/z 67 or 81 (hydrocarbon fragments).[1][2]
-
McLafferty Rearrangement: Distinctive ion at m/z 74 (characteristic of methyl esters).[1][2]
-
Note: EI-MS spectra of cis and trans isomers are often nearly identical; retention time (GC) or IR is required for definitive isomer assignment.[1][2]
Experimental Protocols
Protocol A: Preparation of Standard Calibration Stock
-
Objective: Create a stable, accurate stock solution for GC calibration.
-
Safety: Wear nitrile gloves and safety glasses.[1][2] Work in a fume hood.
-
Vial Equilibration: Remove the Methyl linolelaidate ampoule (e.g., 100 mg neat standard) from -20°C storage and allow it to equilibrate to room temperature (20-25°C) for 30 minutes to prevent condensation.
-
Solvent Selection: Use HPLC-grade Heptane or Isooctane .[1][2] Avoid chloroform if using FID (Flame Ionization Detector) as chlorinated solvents can produce toxic byproducts in the flame, though they are acceptable for MS.[1][2]
-
Weighing: Accurately weigh 10.0 mg (±0.1 mg) of Methyl linolelaidate into a 10 mL volumetric flask.
-
Dissolution: Add ~5 mL of solvent. Sonicate for 30 seconds to ensure complete homogeneity.
-
Dilution: Dilute to volume with solvent to achieve a 1.0 mg/mL (1000 ppm) stock solution.
-
Storage: Transfer to amber glass vials with PTFE-lined caps. Purge the headspace with a gentle stream of Nitrogen (N
) or Argon before capping to prevent oxidative degradation.[1] Store at -20°C.
Protocol B: GC-FID Separation of C18:2 Isomers[1][2]
-
Objective: Resolve Methyl linolelaidate from Methyl linoleate.
-
Column: SP-2560 (100 m × 0.25 mm × 0.20 µm) or equivalent high-polarity biscyanopropyl phase.[2]
Instrument Parameters:
-
Carrier Gas: Hydrogen (40 cm/sec) or Helium (20 cm/sec).[1][2]
-
Injector: Split mode (50:1 or 100:1), 250°C.
-
Detector (FID): 260°C; Air: 400 mL/min, H
: 40 mL/min.[2] -
Oven Program:
-
Initial: 140°C, hold for 5 min.
-
Ramp: 4°C/min to 240°C.
-
Final: 240°C, hold for 15 min.
-
Expected Result: Methyl linolelaidate (trans,trans) will elute before the cis,cis isomer.[1][2]
Visualizations
Diagram 1: Structural Isomerization & Geometry
This diagram illustrates the geometric difference that drives the physical property shifts (Melting Point, Density) between the natural cis form and the trans standard.[1][2]
Caption: Geometric comparison showing the linearization of the carbon chain in Methyl Linolelaidate, resulting in higher melting points and altered chromatographic retention.
Diagram 2: Chromatographic Separation Logic (Polar Phase)
This workflow visualizes the critical separation mechanism on SP-2560 columns, essential for researchers validating trans-fat methods.[2]
Caption: Elution hierarchy on polar GC columns. The linear trans-isomer interacts less with the stationary phase, eluting before the cis-isomer.[2]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5362793: Methyl linolelaidate.[2] PubChem. Available at: [Link][1][2]
-
American Oil Chemists' Society (AOCS). Official Method Ce 1h-05: Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC.[1][2] AOCS. Available at: [Link]
-
Restek Corporation. Fatty Acid Methyl Esters (FAMEs) Analysis Guide: Column Selection and Elution Patterns. Restek. Available at: [Link]
An Investigator's Technical Guide to the Inflammatory Properties of Methyl Linolelaidate
Preamble: A Paradigm of Scientific Inquiry
In the landscape of lipid research, the bioactivity of fatty acid isomers is a subject of intense investigation and considerable debate. While certain fatty acids are lauded for their health-promoting and anti-inflammatory properties, others, particularly those with trans double bonds, are largely associated with adverse health outcomes. This guide addresses the topic of methyl linolelaidate, the methyl ester of linoelaidic acid (C18:2, n-6, trans-9, trans-12), a polyunsaturated trans fatty acid.
Contrary to a hypothesis of anti-inflammatory action, the current body of scientific evidence strongly suggests that linoelaidic acid and related trans fatty acids are, in fact, pro-inflammatory. This document, therefore, deviates from a simple confirmation of anti-inflammatory effects. Instead, it adopts the rigorous perspective of a senior application scientist: to interrogate a hypothesis, to present the weight of countervailing evidence, and to provide the detailed, validated methodologies required to definitively characterize the bioactivity of methyl linolelaidate.
This guide is structured not as a declaration of properties, but as a roadmap for investigation. It is designed for researchers, scientists, and drug development professionals who prioritize empirical evidence and robust experimental design. We will first review the existing literature that points toward a pro-inflammatory role for linoelaidic acid, primarily through the modulation of the NF-κB and MAPK signaling cascades. Subsequently, we will present a comprehensive suite of protocols to enable a thorough, in-house evaluation of methyl linolelaidate's true impact on inflammatory pathways.
Part 1: The Weight of Evidence - Linoelaidic Acid and the Pro-Inflammatory Response
Methyl linolelaidate is the methyl ester of linoelaidic acid. To understand the potential bioactivity of the ester, we must first examine the properties of its parent fatty acid. Linoelaidic acid is a trans isomer of the essential omega-6 fatty acid, linoleic acid. While the cis isomer, linoleic acid, has a complex and debated role, its metabolites can mediate inflammation[1]. Industrial processing of vegetable oils through partial hydrogenation or high-temperature heating can convert cis double bonds into the trans configuration, leading to the formation of various trans fatty acids (TFAs), including linoelaidic acid[2].
A significant body of research has associated the consumption of industrial TFAs with systemic inflammation and an increased risk of cardiovascular disease[3][4]. This pro-inflammatory phenotype is characterized by the elevated expression and secretion of key cytokines and adhesion molecules.
The Central Role of NF-κB and MAPK Signaling
Inflammatory responses at the cellular level are largely governed by intricate signaling pathways. Two of the most critical cascades are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways translate extracellular inflammatory stimuli into a coordinated cellular response, culminating in the transcription of pro-inflammatory genes.
-
The NF-κB Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or certain fatty acids, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules[5][6].
-
The MAPK Pathway: The MAPK family includes three major subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. These kinases are activated in a tiered cascade and play crucial roles in regulating cell proliferation, differentiation, and stress responses, including inflammation[7][8]. Activation of these pathways often cross-talks with NF-κB signaling, creating a robust and amplified inflammatory response.
Evidence for Linoelaidic Acid as a Pro-Inflammatory Mediator
Direct evidence points to linoelaidic acid as an active participant in stimulating these pro-inflammatory pathways. A comparative study in mice demonstrated that oral administration of linoelaidic acid (LEA) resulted in more severe inflammatory signaling and triglyceride accumulation compared to elaidic acid (a C18:1 trans fatty acid)[2]. The study concluded that both TFAs may stimulate liver inflammation via the NF-κB and MAPK signaling pathways, with LEA showing a more potent effect[2][9]. This suggests that the presence of a second trans double bond in linoelaidic acid may exacerbate its pro-inflammatory potential.
Furthermore, studies on endothelial cells, which form the critical interface between the bloodstream and tissues, have shown that TFAs can induce endothelial dysfunction and a pro-inflammatory state[3][10][11]. This is a key initiating event in the pathogenesis of atherosclerosis.
The following diagram illustrates the established pro-inflammatory signaling cascade initiated by inflammatory stimuli, which evidence suggests is activated by linoelaidic acid.
Caption: Multi-tiered workflow for assessing methyl linolelaidate's inflammatory effects.
Detailed Experimental Protocols
Protocol 2.2.1: Cell Culture and Treatment
This foundational protocol outlines the maintenance of the RAW 264.7 cell line and the experimental treatment conditions.
-
Cell Maintenance: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed cells into appropriate culture plates (e.g., 96-well for viability, 24-well for ELISA/NO, 6-well for Western Blot) at a density that will result in 80-90% confluency at the time of treatment. Allow cells to adhere overnight.
-
Preparation of Test Compound: Prepare a stock solution of methyl linolelaidate in ethanol or DMSO. Further dilute in culture medium to achieve final working concentrations. Ensure the final solvent concentration in the culture medium is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment Groups:
-
Vehicle Control: Cells treated with culture medium containing the same final concentration of the solvent used for the test compound.
-
LPS Control: Cells treated with LPS (1 µg/mL) to induce a maximal inflammatory response.[12]
-
Test Compound Only: Cells treated with various concentrations of methyl linolelaidate to assess its baseline effect.
-
Co-treatment Group: Cells pre-treated with methyl linolelaidate for 1-2 hours, followed by stimulation with LPS (1 µg/mL). This group is critical for assessing potential anti-inflammatory (inhibitory) effects.
-
-
Incubation: Incubate cells with the respective treatments for a predetermined time course. For cytokine analysis, 24 hours is a standard endpoint. For signaling pathway analysis (Western Blot), shorter time points (e.g., 15, 30, 60 minutes) are required to capture the transient phosphorylation of key proteins.[6]
-
Sample Collection: Following incubation, collect the cell culture supernatant for cytokine and nitric oxide analysis and store at -80°C. Lyse the remaining cells in the plate with appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) for Western Blot analysis.
Protocol 2.2.2: Cytokine Quantification by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific protein concentrations, such as cytokines, in the culture supernatant.[13][14]
-
Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or anti-mouse IL-6) diluted in coating buffer. Incubate overnight at 4°C.[15]
-
Washing & Blocking: Wash the plate 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) to each well and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate again. Add 100 µL of standards (recombinant cytokine in a serial dilution) and collected culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.[15]
-
Detection Antibody: Wash the plate. Add the biotinylated detection antibody specific for the cytokine of interest. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate. Add Streptavidin-HRP (Horseradish Peroxidase) conjugate and incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate thoroughly. Add TMB (3,3',5,5'-Tetramethylbenzidine) substrate and incubate until a color change is apparent.
-
Reaction Stoppage & Reading: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the recombinant cytokine standards. Use this curve to calculate the concentration of the cytokine in the unknown samples.
Protocol 2.2.3: Western Blot for NF-κB and MAPK Pathway Activation
Western blotting allows for the detection and semi-quantification of specific proteins in cell lysates, making it ideal for assessing the phosphorylation status of signaling proteins.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford protein assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-p65, total p65, phospho-p38, total p38) overnight at 4°C with gentle agitation. Use antibodies validated for Western Blotting.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the intensity of phosphorylated proteins to their respective total protein levels to determine the extent of pathway activation.
Part 3: Data Interpretation and Expected Outcomes
The data generated from these experiments will provide a clear, evidence-based profile of methyl linolelaidate's inflammatory activity.
Data Presentation
All quantitative data should be summarized in tables for clear comparison and statistical analysis. Data should be presented as mean ± standard error of the mean (SEM) from at least three independent experiments.
Table 1: Effect of Methyl Linolelaidate on Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) |
| Vehicle Control | Baseline | Baseline |
| LPS (1 µg/mL) | High (+++) | High (+++) |
| Methyl Linolelaidate (X µM) | Expected: Baseline | Expected: Baseline |
| LPS + Methyl Linolelaidate (X µM) | Hypothesis A: > LPS alone | Hypothesis A: > LPS alone |
| Hypothesis B: < LPS alone | Hypothesis B: < LPS alone |
Hypothesis A (Pro-inflammatory): Methyl linolelaidate will enhance or add to the LPS-induced cytokine production. Hypothesis B (Anti-inflammatory): Methyl linolelaidate will significantly reduce LPS-induced cytokine production.
Table 2: Summary of Western Blot Densitometry Analysis
| Treatment Group (30 min) | p-p65 / Total p65 (Fold Change) | p-p38 / Total p38 (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| LPS (1 µg/mL) | ↑↑↑ | ↑↑↑ |
| Methyl Linolelaidate (X µM) | Expected: ~1.0 or ↑ | Expected: ~1.0 or ↑ |
| LPS + Methyl Linolelaidate (X µM) | Hypothesis A: > LPS alone | Hypothesis A: > LPS alone |
| Hypothesis B: < LPS alone | Hypothesis B: < LPS alone |
Concluding Remarks
The methodologies outlined in this guide provide a self-validating system to rigorously test the inflammatory properties of methyl linolelaidate. Based on the preponderance of existing literature concerning linoelaidic acid and industrial trans fatty acids, the most probable outcome is the confirmation of a pro-inflammatory effect (Hypothesis A). This would manifest as an increase in cytokine production and enhanced phosphorylation of key proteins in the NF-κB and MAPK pathways, either alone or in synergy with LPS.
However, the scientific process demands objectivity. Should the data robustly and reproducibly demonstrate a significant inhibition of the LPS-induced inflammatory response (Hypothesis B), it would represent a paradigm shift in our understanding of this specific fatty acid ester. Such a finding would warrant further, more intensive investigation into its unique mechanism of action.
This guide empowers the researcher to move beyond speculation and generate the definitive data required to classify the bioactivity of methyl linolelaidate, thereby contributing to the broader, critical understanding of how dietary lipids modulate health and disease.
References
A complete list of all sources cited within this guide is provided below.
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Hennig, B., et al. (2006). Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling. The Journal of Nutritional Biochemistry. Available at: [Link]
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Ge, H., et al. (2023). Linoelaidic acid gavage has more severe consequences on triglycerides accumulation, inflammation and intestinal microbiota in mice than elaidic acid. Food and Chemical Toxicology. Available at: [Link]
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Kim, E. K., & Choi, E. J. (2010). Pathological roles of MAPK signaling pathways in human diseases. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. Available at: [Link]
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Wang, Y., et al. (2023). Linoelaidic acid gavage has more severe consequences on triglycerides accumulation, inflammation and intestinal microbiota in mice than elaidic acid. Food and Chemical Toxicology. Available at: [Link]
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University of Eastern Finland. (2019). Effects of linoleic acid on inflammatory response depend on genes. ScienceDaily. Available at: [Link]
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Wallace, T. C., & Bailey, R. L. (2020). Conjugated Linoleic Acids Have Anti-Inflammatory Effects in Cultured Endothelial Cells. Nutrients. Available at: [Link]
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Yamamoto, M., et al. (2024). The composition of linoleic acid and conjugated linoleic acid has potent synergistic effects on the growth and death of RAW264.7 macrophages: The role in anti-inflammatory effects. International Immunopharmacology. Available at: [Link]
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]
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Mozaffarian, D., et al. (2006). Trans fatty acids and systemic inflammation. The New England Journal of Medicine. Available at: [Link]
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Aryaeian, N., et al. (2022). The effects of conjugated linoleic acid supplementation on inflammatory cytokines and adipokines in adults: A GRADE-assessed systematic review and dose–response meta-analysis. Frontiers in Immunology. Available at: [Link]
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Unfried, C., et al. (2024). Differential methylation of linoleic acid pathway genes is associated with PTSD symptoms – a longitudinal study with Burundian soldiers returning from a war zone. Translational Psychiatry. Available at: [Link]
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Aryaeian, N., et al. (2022). The effects of conjugated linoleic acid supplementation on inflammatory cytokines and adipokines in adults: A GRADE-assessed systematic review and dose–response meta-analysis. Frontiers in Immunology. Available at: [Link]
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Li, Y., et al. (2025). Using Volatile Oxidation Products to Predict the Inflammatory Capacity of Oxidized Methyl Linoleate. Foods. Available at: [Link]
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Toborek, M., & Hennig, B. (2011). Trans Fatty Acids Induce Vascular Inflammation and Reduce Vascular Nitric Oxide Production in Endothelial Cells. PLoS ONE. Available at: [Link]
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Lee, J. Y., et al. (2017). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. International Journal of Nanomedicine. Available at: [Link]
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Mozaffarian, D., et al. (2005). Consumption of trans fatty acids is related to plasma biomarkers of inflammation and endothelial dysfunction. The Journal of Nutrition. Available at: [Link]
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Ringseis, R., et al. (2015). Conjugated linoleic acid induces an atheroprotective macrophage MΦ2 phenotype and limits foam cell formation. Atherosclerosis. Available at: [Link]
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Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell. Available at: [Link]
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Kuda, O., et al. (2019). Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals. Journal of Biological Chemistry. Available at: [Link]
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de Jager, W., & Rijkers, G. T. (2011). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology. Available at: [Link]
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Pauls, S. D., et al. (2018). Anti-inflammatory effects of α-linolenic acid in M1-like macrophages are associated with enhanced production of oxylipins from α-linolenic and linoleic acid. The Journal of Nutritional Biochemistry. Available at: [Link]
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An In-depth Technical Guide to the Antimicrobial Effects of Methyl Linolelaidate
Foreword: Navigating the Nuances of Fatty Acid Methyl Esters in Antimicrobial Research
To our fellow researchers, scientists, and drug development professionals, this guide delves into the antimicrobial potential of methyl linolelaidate, a trans-isomer of a common fatty acid methyl ester. The exploration of fatty acids and their derivatives as antimicrobial agents is a field of resurgent interest, driven by the pressing need for novel strategies to combat multidrug-resistant pathogens. While the antimicrobial activities of fatty acid methyl ester (FAME) mixtures from natural sources are widely reported, the specific contributions and mechanisms of individual isomers, such as methyl linolelaidate, are less clearly defined in the current body of scientific literature.
This document is structured to provide a comprehensive technical overview, synthesizing established principles of lipid antimicrobial action with detailed, actionable experimental protocols. We will navigate the existing research landscape, which often focuses on the more abundant cis-isomer, methyl linoleate, and carefully extrapolate to inform our understanding of the trans-isomer. Our approach is grounded in scientific integrity, explaining not just the "how" but the "why" behind experimental designs, ensuring that the methodologies presented are robust and self-validating.
This guide is intended to be a living document, reflecting the current state of knowledge and providing a solid foundation for future research into the specific antimicrobial profile of methyl linolelaidate.
Introduction to Methyl Linolelaidate: Chemical and Physical Properties
Methyl linolelaidate is the methyl ester of linolelaidic acid, the trans,trans isomer of linoleic acid. It is an unsaturated fatty acid methyl ester with the molecular formula C19H34O2 and a molecular weight of 294.47 g/mol .[1]
Chemical Structure:
Caption: Chemical structure of methyl (9E,12E)-octadeca-9,12-dienoate.
Its physical state at room temperature is a colorless to pale yellow liquid with a characteristic fatty odor.[2] Due to its long hydrocarbon chain, it is hydrophobic, with limited solubility in water but soluble in organic solvents.[2] The stability of methyl linolelaidate can be compromised by exposure to heat and light, which can induce oxidation or isomerization.[2]
Synthesis: Methyl linolelaidate can be synthesized from linoleic acid via esterification.
Antimicrobial Spectrum and Potency
While specific minimum inhibitory concentration (MIC) data for methyl linolelaidate against a wide range of microbial pathogens is not extensively documented, the antimicrobial properties of fatty acid methyl esters (FAMEs) from various natural sources have been reported. These mixtures often contain significant amounts of methyl linoleate, the cis-isomer of methyl linolelaidate.
Studies on FAME extracts from sources like Lepidium sativum seed oil have demonstrated broad-spectrum antimicrobial action against both Gram-positive and Gram-negative bacteria, as well as fungi.[3] For instance, the MIC of this oil against several pathogens was found to be 47.5 mg/ml, with a minimum bactericidal concentration (MBC) of 100 mg/ml.[3] Another study on FAMEs from the mangrove plant Excoecaria agallocha reported MIC values of 0.125 mg/ml against Bacillus subtilis and Staphylococcus aureus.[4]
It is important to note that the antimicrobial activity of FAMEs is influenced by factors such as chain length and the degree of unsaturation.[5] While direct comparative studies are scarce, research on the free fatty acid isomers, oleic (cis) and elaidic (trans) acids, has shown differential biological effects, suggesting that the stereochemistry of the double bonds in methyl linolelaidate likely influences its antimicrobial potency compared to methyl linoleate.[6]
Mechanisms of Antimicrobial Action
The primary mechanism by which fatty acids and their esters exert their antimicrobial effects is through the disruption of the microbial cell membrane.[7] This can lead to a cascade of downstream events culminating in cell death.
Disruption of the Cell Membrane
The amphipathic nature of methyl linolelaidate allows it to intercalate into the phospholipid bilayer of the microbial cell membrane. This insertion disrupts the membrane's structural integrity and fluidity, leading to increased permeability.[8] The consequences of this membrane disruption include:
-
Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential ions, metabolites, and even small proteins from the cytoplasm.
-
Dissipation of the Proton Motive Force: The influx of ions can disrupt the electrochemical gradients across the membrane, dissipating the proton motive force that is crucial for ATP synthesis and active transport.
-
Inhibition of Cellular Processes: The disruption of the membrane and its associated enzymes can inhibit vital cellular processes such as respiration and nutrient uptake.
Caption: Proposed mechanism of action for methyl linolelaidate.
Inhibition of Biofilm Formation
Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antimicrobial agents. Some fatty acid methyl esters have been shown to inhibit biofilm formation at sub-inhibitory concentrations. The precise mechanism is likely multifactorial and may involve:
-
Interference with Quorum Sensing: Disruption of cell-to-cell communication pathways that regulate biofilm formation.
-
Alteration of Cell Surface Hydrophobicity: Making it more difficult for bacteria to adhere to surfaces and to each other.
-
Downregulation of Genes Involved in Biofilm Matrix Production.
Experimental Protocols for Evaluating Antimicrobial Activity
The following protocols are provided as a guide for researchers investigating the antimicrobial properties of methyl linolelaidate. The rationale behind key steps is explained to facilitate adaptation and troubleshooting.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and quantitative technique for determining MIC.
Principle: A serial dilution of methyl linolelaidate is prepared in a 96-well microtiter plate, and a standardized inoculum of the test microorganism is added to each well. The plate is incubated, and the lowest concentration that inhibits visible growth is recorded as the MIC.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of methyl linolelaidate in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration at least 100-fold higher than the highest concentration to be tested. The choice of solvent is critical to ensure the compound remains solubilized without exhibiting antimicrobial activity itself at the final concentration used.
-
Preparation of Microtiter Plates: In a sterile 96-well plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a single row.
-
Serial Dilution: Add 200 µL of MHB containing the desired starting concentration of methyl linolelaidate to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the test compound.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is crucial for the reproducibility of the assay. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Well 12 receives 100 µL of sterile MHB only.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of methyl linolelaidate at which there is no visible growth (turbidity) compared to the positive control well.
Data Presentation:
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | Data |
| Escherichia coli | Data |
| Candida albicans | Data |
Biofilm Inhibition and Eradication Assays
These assays are critical for evaluating the potential of methyl linolelaidate to prevent the formation of new biofilms or to disrupt pre-existing ones. The crystal violet staining method is a common and straightforward technique for quantifying biofilm biomass.[9]
Principle: Microorganisms are allowed to form biofilms in the wells of a microtiter plate in the presence (inhibition) or absence (eradication) of the test compound. The biofilm is then stained with crystal violet, and the amount of bound dye is quantified spectrophotometrically after solubilization.
Step-by-Step Methodology (Biofilm Inhibition):
-
Preparation of Plates: Prepare serial dilutions of methyl linolelaidate in a 96-well plate as described for the MIC assay.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C without shaking).
-
Washing: Gently remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS). This step is critical to ensure that only the adherent biofilm is quantified.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15-30 minutes.[10]
-
Washing: Wash the wells again with PBS to remove excess stain.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[11]
-
Quantification: Measure the absorbance at 590 nm using a microplate reader.[10]
Step-by-Step Methodology (Biofilm Eradication):
-
Biofilm Formation: Allow biofilms to form in a 96-well plate by incubating a bacterial suspension for 24-48 hours.
-
Washing: Remove planktonic cells by washing with PBS.
-
Treatment: Add fresh media containing serial dilutions of methyl linolelaidate to the wells with pre-formed biofilms.
-
Incubation: Incubate for a further 24 hours.
-
Staining and Quantification: Proceed with steps 4-8 from the biofilm inhibition protocol.
Caption: Workflow for the crystal violet biofilm assay.
Assessment of Cell Membrane Integrity
Fluorescence microscopy using membrane-impermeable dyes such as propidium iodide (PI) or SYTOX Green is a powerful technique to visualize membrane damage in real-time.
Principle: These dyes can only enter cells with compromised membranes. Once inside, they bind to nucleic acids and fluoresce brightly, allowing for the differentiation of live (intact membrane) and dead (damaged membrane) cells.
Step-by-Step Methodology:
-
Bacterial Culture: Grow the test bacteria to the mid-logarithmic phase.
-
Treatment: Treat the bacterial suspension with methyl linolelaidate at the MIC or a multiple of the MIC. Include an untreated control and a positive control (e.g., heat-killed bacteria).
-
Staining: Add SYTOX Green or PI to the bacterial suspensions to a final concentration of 0.5-5 µM and incubate in the dark for 5-15 minutes.[12][13]
-
Microscopy: Place a small volume of the stained suspension on a microscope slide and cover with a coverslip.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen dye (e.g., excitation/emission of ~485/520 nm for SYTOX Green and ~535/617 nm for PI).[13]
-
Analysis: Acquire images and quantify the percentage of fluorescent (dead) cells compared to the total number of cells (visualized using phase contrast or a counterstain like DAPI).
Challenges and Future Directions
The primary challenge in the study of methyl linolelaidate's antimicrobial effects is the limited availability of specific data distinguishing its activity from that of its cis-isomer, methyl linoleate. Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of the antimicrobial and antibiofilm activities of methyl linolelaidate and methyl linoleate against a broad panel of clinically relevant pathogens.
-
Mechanistic Elucidation: Utilizing advanced techniques such as lipidomics and transcriptomics to gain a deeper understanding of the molecular interactions between methyl linolelaidate and the microbial cell.
-
Synergy Studies: Investigating the potential for synergistic effects when methyl linolelaidate is combined with conventional antibiotics, which could offer a strategy to overcome antibiotic resistance.
-
In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of methyl linolelaidate in animal models of infection.
Conclusion
Methyl linolelaidate, as a member of the fatty acid methyl ester family, holds promise as a potential antimicrobial agent. The existing body of literature strongly suggests that its primary mechanism of action involves the disruption of the microbial cell membrane, a target that is less prone to the development of resistance compared to other cellular targets. While further research is needed to fully characterize its specific antimicrobial spectrum and potency, the experimental frameworks provided in this guide offer a robust starting point for such investigations. The continued exploration of fatty acid derivatives like methyl linolelaidate is a valuable endeavor in the global effort to develop new and effective antimicrobial therapies.
References
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- Di Pasquale, L., et al. (2021). Membrane Disruption Properties of Essential Oils—A Double-Edged Sword? Molecules, 26(23), 7378.
- Al-Sheddi, E. S., et al. (2018). Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil. Saudi Journal of Biological Sciences, 25(4), 723-730.
- Huang, C. B., Alimova, Y., Myers, T. M., & Ebersole, J. L. (2011). Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms. Archives of oral biology, 56(10), 1055–1061.
- Fischer, C. L., Drake, D. R., & Dawson, D. V. (2012). Antimicrobial Activity of Host-Derived Lipids. Antibiotics, 1(1), 11-23.
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PubChem. (n.d.). Methyl linolelaidate. Retrieved from [Link]
- Lagrost, L., & Barter, P. J. (1992). Differential effects of cis and trans fatty acid isomers, oleic and elaidic acids, on the cholesteryl ester transfer protein activity. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1126(2), 209-212.
- Lagrost, L., & Barter, P. J. (1992). Differential effects of cis and trans fatty acid isomers, oleic and elaidic acids, on the cholesteryl ester transfer protein activity. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1126(2), 209-212.
- Crider, M. A., & Kendall, M. M. (2013). Fluorescence Microscopy Methods for Determining the Viability of Bacteria in Association with Mammalian Cells. Journal of visualized experiments : JoVE, (75), e50383.
- Azeredo, J., et al. (2017). Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. Frontiers in Microbiology, 8, 1094.
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- Zhang, Y., et al. (2024). Membrane Damage and Metabolic Disruption as the Mechanisms of Linalool against Pseudomonas fragi: An Amino Acid Metabolomics Study. Foods, 13(16), 2415.
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ResearchGate. (n.d.). Minimum Inhibitory Concentration (µg/mL) of test compounds. Retrieved from [Link]
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Haddadin, R. N. (2015). How can I assess biofilm formation by crystal violet binding assay? ResearchGate. Retrieved from [Link]
- Miyashita, S., et al. (2020). Oxidation of Linoleic Acid and Methyl Linoleate Mixed with Saturated Fatty Acid or its Methyl Ester. Journal of the Japan Oil Chemists' Society, 69(1), 1-7.
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- Frostegård, Å., Bååth, E., & Tunlid, A. (1993). Fatty acid methyl ester (FAME) profiles as measures of soil microbial community structure. Soil Biology and Biochemistry, 25(12), 1823-1831.
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ChemBK. (n.d.). methyl linolelaidate. Retrieved from [Link]
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iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]
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Methyl Linolelaidate as a Research Biomarker: An In-depth Technical Guide
Introduction: The Significance of trans-Fatty Acid Isomers in Modern Research
In the landscape of biomedical research, the pursuit of precise and reliable biomarkers is paramount for understanding disease etiology, progression, and the efficacy of therapeutic interventions. Among the myriad of molecules under investigation, fatty acid isomers have emerged as critical indicators of metabolic health and disease. This guide focuses on a specific, yet profoundly significant, trans-fatty acid: methyl linolelaidate. As the methyl ester of linolelaidic acid (the trans isomer of linoleic acid), methyl linolelaidate serves as a crucial biomarker for the consumption of industrially produced trans-fatty acids (TFAs).
Historically, TFAs were considered a benign replacement for saturated fats. However, a substantial body of evidence now unequivocally links the intake of industrially produced TFAs to an increased risk of cardiovascular disease (CVD), metabolic syndrome, and other chronic inflammatory conditions.[1][2][3][4] Consequently, the accurate measurement of specific TFA isomers, such as linolelaidic acid, in biological samples has become a vital tool for researchers in nutrition, cardiology, and drug development. This guide provides a comprehensive technical overview of methyl linolelaidate as a research biomarker, from its biochemical origins and analytical quantification to its clinical significance and future research directions.
Biochemical Profile and Metabolism of Linolelaidic Acid
Linolelaidic acid (9E,12E-octadecadienoic acid) is a trans isomer of the essential omega-6 fatty acid, linoleic acid (9Z,12Z-octadecadienoic acid). The "trans" configuration refers to the arrangement of hydrogen atoms on opposite sides of the carbon-carbon double bonds, resulting in a straighter molecular structure compared to the "cis" configuration. This structural difference has profound implications for its physical properties and biological activity.
Dietary Sources and Metabolic Fate
The primary source of linolelaidic acid in the human diet is industrially hydrogenated vegetable oils, which are commonly found in processed foods, margarines, and shortenings.[5] Ruminant-derived fats also contain small amounts of naturally occurring trans fats, but the isomeric profile differs from that of industrially produced TFAs.[6] Once ingested, linolelaidic acid is incorporated into various lipid pools within the body, including plasma lipids, cell membranes, and adipose tissue. Its metabolism can influence lipid profiles and inflammatory pathways.[7]
The metabolic processing of linolelaidic acid can differ from its cis counterpart, potentially leading to altered enzyme recognition and downstream signaling.[7] Research suggests that linolelaidic acid can interfere with the metabolism of essential fatty acids and contribute to a pro-inflammatory state.
Analytical Methodologies for the Quantification of Methyl Linolelaidate
The accurate and precise quantification of methyl linolelaidate in biological matrices is fundamental to its utility as a biomarker. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of fatty acid methyl esters (FAMEs), including methyl linolelaidate.[6][8]
Experimental Protocol: Quantification of Methyl Linolelaidate in Human Plasma by GC-MS
This protocol outlines a validated method for the determination of methyl linolelaidate in human plasma samples.
1. Sample Preparation and Lipid Extraction:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., deuterated methyl linolelaidate or a non-endogenous odd-chain fatty acid methyl ester).
-
Extract total lipids using a modified Folch method with a chloroform:methanol (2:1, v/v) solvent system.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
2. Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add a methylation reagent, such as 14% boron trifluoride in methanol (BF3-methanol), to the dried lipid residue.
-
Incubate at 100°C for 30 minutes to convert the fatty acids to their corresponding methyl esters.
-
Cool the reaction mixture and add hexane and water to extract the FAMEs into the hexane layer.
-
Collect the upper hexane layer containing the FAMEs.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) System: Agilent 7890 Series GC or equivalent.[9]
-
Column: A highly polar capillary column, such as a CP-Sil 88 (100 m x 0.25 mm x 0.20 µm), is recommended for optimal separation of cis and trans isomers.[5][10]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 250°C, hold for 10 minutes.
-
-
Injector: Splitless mode at 250°C.
-
Mass Spectrometer (MS) System: Agilent 5977 Series MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for methyl linolelaidate and the internal standard should be monitored.
4. Data Analysis and Quantification:
-
Identify the methyl linolelaidate peak based on its retention time relative to a certified reference standard.
-
Quantify the concentration of methyl linolelaidate by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated from standards of known concentrations.
Workflow for Methyl Linolelaidate Quantification
Caption: Simplified pathway of TFA-induced endothelial dysfunction.
Metabolic Syndrome
Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. [11][12]These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Research has indicated a link between TFA intake and the pathogenesis of metabolic syndrome. [6]Higher levels of circulating linolelaidic acid have been associated with insulin resistance and dyslipidemia, key components of the metabolic syndrome. [11]
Data Presentation: Reference Ranges and Comparative Data
Establishing reference ranges for methyl linolelaidate is crucial for interpreting research findings. These ranges can vary based on population, dietary habits, and analytical methodology.
| Analyte | Matrix | Concentration Range (µM) * | Population | Reference |
| Linoelaidic Acid | Plasma | 17.7 (median) | General Population | [13] |
| Linoelaidic Acid | Serum | 19.6 (median) | General Population | [13] |
| Linoelaidic Acid | Red Blood Cells | 21.5 (median) | General Population | [13] |
| Note: These values represent the free fatty acid form before methylation. The concentration of the methyl ester derivative would be directly proportional. |
Future Directions and Conclusion
The role of methyl linolelaidate as a biomarker is well-established in the context of industrially produced trans-fatty acid intake and its association with cardiovascular and metabolic diseases. Future research should focus on:
-
Elucidating specific downstream signaling pathways affected by linolelaidic acid.
-
Investigating the interplay between genetic factors and individual responses to TFA intake.
-
Developing high-throughput analytical methods for large-scale epidemiological studies.
-
Evaluating the utility of methyl linolelaidate as a biomarker for monitoring the effectiveness of dietary and pharmacological interventions aimed at reducing TFA intake and improving cardiometabolic health.
References
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Analysis of Trans Polyunsaturated Fatty Acids. (2019). AOCS. Retrieved February 11, 2026, from [Link]
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Methyl linoleate. (n.d.). Chemsrc. Retrieved February 11, 2026, from [Link]
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Methyl linolelaidate. (n.d.). Restek. Retrieved February 11, 2026, from [Link]
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methyl linoleate. (n.d.). The Good Scents Company. Retrieved February 11, 2026, from [Link]
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Showing Compound Methyl linoleate (FDB012761). (n.d.). FooDB. Retrieved February 11, 2026, from [Link]
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- Assessment of Fatty Acid Concentrations Among Blood M
- Kuiper, H. C., et al. (2018). Quantitation of trans-fatty acids in human blood via isotope dilution-gas chromatography-negative chemical ionization. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1072, 308–315.
- Development of Fatty Acid Reference Ranges and Relationship with Lipid Biomarkers in Middle-Aged Healthy Singaporean Men and Women. (2021). Metabolites, 11(2), 70.
- Selective and fast methylation of free fatty acids directly in plasma for their individual analysis by gas chromatography- mass spectrometry. (2020).
- Biomarker of dietary linoleic acid and risk for stroke: A systematic review and meta-analysis. (2020). Nutrition, metabolism, and cardiovascular diseases : NMCD, 30(6), 883–891.
- Determination of plasma non-esterified fatty acids and triglyceride fatty acids by gas chromatography of their methyl esters after isolation by column chromatography on silica gel. (1995). Journal of chromatography.
- Linoleate appears to protect against palmitate-induced inflammation in Huh7 cells. (2014). Lipids in health and disease, 13, 78.
- Anti-Inflammatory Function of Fatty Acids and Involvement of Their Metabolites in the Resolution of Inflammation in Chronic Obstructive Pulmonary Disease. (2023). International journal of molecular sciences, 24(15), 12157.
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Methyl linolelaidate. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]
- Dietary intake and biomarkers of linoleic acid and mortality: systematic review and meta-analysis of prospective cohort studies. (2020). The American journal of clinical nutrition, 112(1), 163–174.
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Effects of linoleic acid on inflammatory response depend on genes. (2019). ScienceDaily. Retrieved February 11, 2026, from [Link]
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Dietary Sources and Metabolism of α-Linolenic Acid. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
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Lab Values, Normal Adult Laboratory Reference Ranges in Healthy Adults. (n.d.). Medscape. Retrieved February 11, 2026, from [Link]
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- m6A Regulates Liver Metabolic Disorders and Hep
- Johnson, G. H., et al. (2012). Effect of dietary linoleic acid on markers of inflammation in healthy persons: a systematic review of randomized controlled trials. Journal of the Academy of Nutrition and Dietetics, 112(7), 1029–1041.
- Lipid-Induced Mechanisms of Metabolic Syndrome. (2020). International journal of molecular sciences, 21(17), 6073.
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Technical Guide: Solubility Profile and Solvent Selection for Methyl Linolelaidate
[1]
Executive Summary
Methyl Linolelaidate (Methyl trans,trans-9,12-octadecadienoate; CAS: 2566-97-4) serves as a critical analytical standard in lipidomics, particularly for the quantification of trans-fatty acids (TFAs) via Gas Chromatography (GC).[1][2][3][4] Unlike its naturally abundant cis-isomer (methyl linoleate), the trans configuration of methyl linolelaidate confers a linear molecular geometry, significantly altering its thermodynamic interaction with solvents.[1][2][3]
This guide provides a definitive technical analysis of its solubility behavior. It moves beyond simple "soluble/insoluble" binaries to explore the mechanistic drivers of solvation, offering researchers a validated framework for solvent selection in extraction, purification, and chromatographic workflows.[1][3]
Physicochemical Profile: The Structural Basis of Solubility
To predict solubility, one must understand the solute's ability to overcome lattice energy (if solid) or cohesive forces (if liquid) via solvent interaction.[3]
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Formula | C₁₉H₃₄O₂ | Hydrophobic tail dominates behavior.[1][2][3][4] |
| Molecular Weight | 294.47 g/mol | Moderate size; diffusion rates are solvent-viscosity dependent.[1][2][3][4] |
| Configuration | trans,trans-9,12 | Critical: The linear "straight-chain" geometry allows tighter molecular packing than the kinked cis-isomer.[1][2][3][4] This increases Van der Waals interactions between solute molecules, theoretically raising the energy required for solvation compared to methyl linoleate.[1][3] |
| LogP (Octanol/Water) | ~6.8 - 7.6 (Predicted) | Highly lipophilic.[2][3][4] Partitioning heavily favors non-polar organic phases.[2][3] |
| Physical State (25°C) | Liquid | Being a liquid at room temperature eliminates the high lattice energy barrier associated with crystalline solids, facilitating rapid dissolution in compatible solvents.[3][4] |
Solubility Landscape
The following data aggregates empirical observations and thermodynamic predictions based on Hansen Solubility Parameters (HSP).
Table 1: Solubility in Common Organic Solvents (at 25°C)
| Solvent Class | Solvent | Solubility Rating | Saturation Limit (Est.) | Technical Context |
| Aliphatic Hydrocarbons | Hexane / Heptane | Excellent | > 100 mg/mL | Preferred for GC. The dispersive forces ( |
| Chlorinated Solvents | Chloroform / DCM | Superior | > 500 mg/mL | Highest solvation power.[3][4] Ideal for initial lipid extraction but avoided in final GC injection due to detector compatibility (e.g., ECD/MS issues).[1] |
| Polar Aprotic | DMSO / DMF | Good | ~10 - 50 mg/mL | Soluble, but thermodynamically less favorable than non-polar solvents.[1][2][3][4] Often used for biological assays rather than analysis.[3] |
| Polar Protic | Ethanol / Methanol | Moderate | ~10 - 20 mg/mL | Temperature Dependent. Solubility drops significantly at low temperatures (-20°C).[1][2][3][4] Methanol is the standard solvent for transesterification but a poor solvent for bulk lipid storage. |
| Aqueous | Water | Insoluble | < 0.05 mg/L | Hydrophobic effect dominates.[3][4] Requires surfactant or co-solvent (e.g., Ethanol:PBS 1:[1]2) for biological introduction.[2][3] |
Experimental Protocol: Saturation Shake-Flask Method
Phase 1: Preparation
-
Vessel Selection: Use 4 mL amber glass vials with PTFE-lined screw caps to prevent photochemical oxidation of the double bonds.[2][3]
-
Solvent Aliquot: Dispense exactly 1.0 mL of the target solvent into the vial.
Phase 2: Saturation
-
Incremental Addition: Add Methyl Linolelaidate in 10 µL increments using a gas-tight syringe.
-
Equilibration: After each addition, vortex vigorously for 30 seconds, then sonicate for 5 minutes at controlled temperature (25°C).
-
Visual Inspection: Check for undissolved oil droplets (schlieren lines) or turbidity.[2]
Phase 3: Quantification (Gravimetric Validation)
-
Centrifugation: If saturation is reached (excess solute), centrifuge at 3,000 x g for 10 minutes to separate phases.
-
Sampling: Carefully aspirate 500 µL of the supernatant.
-
Drying: Transfer to a pre-weighed aluminum weighing boat. Evaporate solvent under a gentle stream of Nitrogen (N₂) gas.[3][5]
-
Weighing: Weigh the residue to calculate concentration (
).
Workflow Visualization
The following diagram illustrates the logical flow for selecting a solvent based on the intended downstream application (Analytical vs. Biological).
Caption: Logical decision tree for solvent selection based on downstream application requirements.
Analytical Applications & Storage
Gas Chromatography (GC)
For FAME analysis, Hexane or Isooctane are the gold standards.[6]
-
Why? They are non-polar, protecting the column stationary phase (e.g., PEG or Cyanopropyl) from polarity mismatch.[1][3] They also have low boiling points, ensuring the solvent peak elutes rapidly and does not interfere with early-eluting FAMEs.[1][2][3]
-
Concentration: Standard curves are typically prepared between 10 µg/mL and 1000 µg/mL .[1]
Storage Stability
Methyl linolelaidate contains two double bonds, making it susceptible to autoxidation, though the trans configuration is slightly more stable than the cis.[1][3]
-
Solvent: Store stock solutions in Hexane.
-
Temperature: -20°C is mandatory; -80°C is preferred for long-term (>6 months).[1][2][3][4]
-
Additives: For non-analytical bulk storage, adding 0.01% BHT (Butylated hydroxytoluene) can prevent oxidation, but never add antioxidants to analytical standards intended for quantitation.[1]
References
-
Sigma-Aldrich. Methyl linolelaidate Product Specification & Safety Data Sheet. Retrieved from [1][2][3][4]
-
Cayman Chemical. Linoleic Acid Methyl Ester Product Information. Retrieved from [1][2][3]
-
Christie, W. W. Mass Spectrometry of Fatty Acid Derivatives. Lipid Library.[2][3][6] Retrieved from
-
PubChem. Methyl linolelaidate Compound Summary. National Library of Medicine.[3] Retrieved from [1][2][3]
-
ResearchGate. Discussions on FAME Solvent Selection for GC-MS. Retrieved from
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Technical Guide: Methyl Linolelaidate – Physicochemical Identity & Analytical Protocols
Executive Summary
Methyl linolelaidate (Methyl trans,trans-9,12-octadecadienoate) acts as a critical reference standard in the quantification of trans-fatty acids (TFAs). Unlike its naturally abundant isomer, methyl linoleate (cis,cis), the trans,trans geometry of methyl linolelaidate alters its thermodynamic stability, packing density in biological membranes, and chromatographic retention time.
This guide provides a definitive physicochemical profile, a validated GC-FID analytical workflow, and an overview of the biological implications of this compound in lipidomic research.
Part 1: Physicochemical Identity[1]
Methyl linolelaidate is the methyl ester of linoleelaidic acid .[1][2][3] Its rigid trans double bonds prevent the "kinking" observed in cis isomers, leading to higher intermolecular Van der Waals forces.
Table 1: Core Chemical Specifications
| Parameter | Specification | Notes |
| Chemical Name | Methyl linolelaidate | IUPAC: Methyl (9E,12E)-octadeca-9,12-dienoate |
| CAS Number | 2566-97-4 | Specific to the trans,trans isomer |
| Molecular Formula | C₁₉H₃₄O₂ | Identical to methyl linoleate (isomer) |
| Molecular Weight | 294.47 g/mol | Calculated based on standard atomic weights |
| Physical State | Liquid (at 20°C) | Higher viscosity/melting point than cis isomer |
| Solubility | Ethanol, Hexane, Chloroform | Immiscible in water |
| Storage | -20°C (Desiccated) | Prone to auto-oxidation, though less than cis forms |
Stereochemical Configuration
The biological and analytical distinctiveness of methyl linolelaidate stems from its geometry.
-
Methyl Linoleate (cis,cis): Bent structure; packs loosely; lower melting point; essential nutrient.
-
Methyl Linolelaidate (trans,trans): Linear structure; packs tightly (similar to saturated fats); associated with metabolic disruption.
Part 2: Analytical Methodology (GC-FID)
The separation of methyl linolelaidate from the cis isomer and other C18 FAMEs (Fatty Acid Methyl Esters) requires specific chromatographic conditions. Standard non-polar columns (e.g., DB-1, DB-5) often fail to resolve the cis and trans peaks adequately.
Protocol: High-Resolution Separation of Trans-FAMEs
Principle: Separation is achieved using a highly polar stationary phase (typically biscyanopropyl polysiloxane). The strong dipole-dipole interaction between the cyano groups of the stationary phase and the pi-electrons of the double bonds retards the elution of cis isomers more effectively than trans isomers.
Reagents:
-
Standard: Methyl linolelaidate (>99% purity).[2]
-
Solvent: n-Heptane or Isooctane (HPLC Grade).
-
Internal Standard: Methyl Heneicosanoate (C21:0) (Optional for quantification).
Instrument Parameters:
| Component | Setting | Rationale |
| Column | SP-2560 or CP-Sil 88 (100 m × 0.25 mm × 0.20 µm) | 100m length is critical for baseline resolution of complex isomer clusters. |
| Carrier Gas | Hydrogen (Linear velocity: 30-35 cm/s) | Provides sharper peaks and faster elution than Helium at equivalent resolution. |
| Inlet | Split Injection (50:1 to 100:1) @ 250°C | Prevents column overload; ensures narrow band formation. |
| Detector | FID @ 260°C | Universal response for hydrocarbons; high sensitivity. |
Temperature Program (Thermal Gradient):
-
Initial: 140°C (Hold 5 min) – Promotes solvent focusing.
-
Ramp 1: 4°C/min to 240°C.
-
Final: 240°C (Hold 15 min) – Elutes high MW contaminants.
Visualizing the Analytical Workflow
The following diagram outlines the critical path from sample preparation to data validation.
Figure 1: Critical path for the extraction, derivatization, and chromatographic resolution of Methyl Linolelaidate.
Part 3: Biological Implications & Toxicology[1]
Researchers utilizing methyl linolelaidate are typically investigating lipid metabolism or oxidative stress.
Membrane Dynamics
Due to its linear geometry, methyl linolelaidate incorporates into phospholipid bilayers more like a saturated fat (e.g., stearate) than a polyunsaturated fat.
-
Effect: Increases membrane order parameter (rigidity).
-
Consequence: Reduced fluidity can impair the function of membrane-bound proteins and signal transduction pathways.
Metabolic Inhibition
Methyl linolelaidate acts as a competitive inhibitor in the arachidonic acid cascade.
-
Mechanism: It competes with cis-linoleate for the enzyme Δ6-desaturase .
-
Result: Reduced biosynthesis of downstream eicosanoids (prostaglandins, leukotrienes), which can alter inflammatory responses.
Pathway Visualization: Competitive Inhibition
Figure 2: Competitive inhibition mechanism where Methyl Linolelaidate disrupts normal fatty acid desaturation.
References
-
National Center for Biotechnology Information (NCBI). (n.d.). Methyl linolelaidate (Compound).[1][2][4][5][6] PubChem.[7] Retrieved October 26, 2023, from [Link]
-
American Oil Chemists' Society (AOCS). (2017). Official Method Ce 1h-05: Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC. AOCS.org. from [Link]
-
Kinsella, J. E., et al. (1981). Dietary trans fatty acids and prostaglandin biosynthesis. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. CAS 2566-97-4: Methyl linolelaidate | CymitQuimica [cymitquimica.com]
- 3. Buy Methyl linolelaidate | 2462-85-3 [smolecule.com]
- 4. agilent.com [agilent.com]
- 5. LINOLELAIDIC ACID METHYL ESTER | 2566-97-4 [chemicalbook.com]
- 6. ez.restek.com [ez.restek.com]
- 7. GSRS [gsrs.ncats.nih.gov]
Methodological & Application
Application Note: Methyl Linolelaidate as a Geometric Isomer Reference in Targeted Lipidomics
This Application Note is structured to provide a rigorous, field-validated guide for the use of Methyl Linolelaidate (C18:2 trans-9, trans-12) in high-precision lipidomics. It addresses the critical challenge of separating geometric isomers in fatty acid analysis.
Executive Summary
In modern lipidomics, the quantification of trans-fatty acids (TFAs) is critical for metabolic profiling and drug safety assessment. Methyl Linolelaidate (the methyl ester of linoelaidic acid) serves as the definitive reference standard for identifying C18:2 trans isomers. Unlike its abundant cis-isomer (Methyl Linoleate), Methyl Linolelaidate is typically exogenous or present at trace levels in biological systems, making it an ideal System Suitability Standard (SSS) or Surrogate Internal Standard for validating chromatographic resolution.
This guide details a protocol for the extraction, derivatization, and gas chromatographic separation of Methyl Linolelaidate, emphasizing the resolution of critical isomer pairs (C18:2 cis vs. trans) using high-polarity cyanopropyl phases.
Technical Principle: The Isomer Challenge
Lipidomics workflows often rely on Fatty Acid Methyl Ester (FAME) analysis.[1] A major analytical bottleneck is the separation of geometric isomers:
-
Target: Methyl Linolelaidate (C18:2 t9, t12).[2]
-
Interference: Methyl Linoleate (C18:2 c9, c12) – highly abundant in biological samples.
Standard non-polar columns (e.g., DB-5, HP-1) separate based on boiling point and fail to resolve these isomers adequately. High-polarity columns (e.g., bis-cyanopropyl polysiloxane) are required. They interact with the
Workflow Logic
The following diagram illustrates the critical decision points in the sample preparation workflow to preserve isomer integrity.
Figure 1: Lipidomics workflow for FAME analysis highlighting the derivatization path selection to minimize artifactual isomerization.
Materials and Reagents
Chemical Standards
-
Primary Standard: Methyl Linolelaidate (C18:2 trans-9, trans-12), >99% purity (e.g., Cayman Chem #2566-97-4 or Sigma).
-
Internal Standard (Quantification): Methyl Nonadecanoate (C19:0) or Methyl Tridecanoate (C13:0).[3] Note: Do not use Methyl Linolelaidate as a quantification ISTD if analyzing samples containing industrial trans-fats.
-
FAME Mix: Supelco 37 Component FAME Mix (for retention time mapping).
Solvents & Reagents[3][4][5][6][7]
-
Extraction: MTBE (Methyl tert-butyl ether), Methanol (LC-MS grade), Water (Milli-Q).
-
Derivatization: 14% Boron Trifluoride (
) in Methanol (Acid catalyst) OR 0.5M Sodium Methoxide ( ) in Methanol (Base catalyst). -
Carrier Gas: Helium (99.999% purity).
Detailed Protocol
Step 1: Standard Preparation
-
Stock Solution: Dissolve 10 mg of Methyl Linolelaidate in 10 mL of Isooctane or Hexane to create a 1 mg/mL (1000 ppm) stock. Store at -20°C in amber glass.
-
System Suitability Solution: Mix Methyl Linolelaidate (50 µg/mL) with Methyl Linoleate (500 µg/mL) in hexane. This 1:10 ratio mimics biological matrices and tests the column's ability to resolve the trace trans isomer from the abundant cis peak.
Step 2: Sample Extraction (MTBE Method)
Why MTBE? It forms the upper phase (unlike Chloroform), making automation easier and reducing contamination risk.
-
Add 200 µL of plasma/homogenized tissue to a glass centrifuge tube.
-
Spike with 10 µL of Internal Standard (C19:0, 1 mg/mL).
-
Add 1.5 mL Methanol and vortex for 1 min.
-
Add 5.0 mL MTBE and incubate for 1 hour at room temperature (shaking).
-
Add 1.25 mL Water to induce phase separation. Centrifuge at 1000 x g for 10 min.
-
Collect the upper organic phase (MTBE) containing lipids.
-
Evaporate to dryness under nitrogen at 40°C.
Step 3: Derivatization (Methylation)
Critical Choice: Use Acid Catalysis (
Protocol A: Acid-Catalyzed (Total Lipid Profiling)
-
Reconstitute dried lipid extract in 0.5 mL Toluene .
-
Add 1.0 mL of 14% BF3-Methanol .
-
Seal tightly (Teflon-lined cap) and heat at 100°C for 45 minutes .
-
Warning: Exceeding 60 mins or 100°C can induce cis-to-trans isomerization, creating false positives for Methyl Linolelaidate.
-
-
Cool to Room Temperature.
-
Add 1 mL Water and 1 mL Hexane . Shake vigorously for 1 min.
-
Centrifuge and transfer the top Hexane layer to a GC vial.
Step 4: GC-MS/FID Analysis Parameters
To achieve the necessary separation, a column with high cyanopropyl content is mandatory.
| Parameter | Specification | Causality / Rationale |
| Column | SP-2560 or CP-Sil 88 (100 m × 0.25 mm × 0.2 µm) | 100m length and high polarity are required to resolve C18:2 isomers. |
| Carrier Gas | Helium @ 20 cm/sec (Constant Flow) | Optimal linear velocity for resolution on long columns. |
| Injection | Split 10:1 to 50:1 @ 250°C | Prevents column overload; FAMEs are volatile. |
| Oven Program | 140°C (hold 5 min) → 4°C/min → 240°C (hold 15 min) | Slow ramp rate in the C18 region (approx. 170-200°C) is critical for isomer separation. |
| Detector | FID (260°C) or MS (SIM Mode) | FID for broad quantification; MS (SIM m/z 67, 79, 81) for trace sensitivity. |
Data Analysis & Validation
Retention Time Locking
On an SP-2560 column, the elution order is typically:
-
C18:1 trans isomers[4]
-
C18:1 cis isomers (Oleic)
-
Methyl Linoleate (C18:2 cis-9,12)
Resolution Calculation (
-
Acceptance Criteria:
is required for accurate quantitation.
Visualizing the Separation Mechanism
The following diagram depicts how the high-polarity stationary phase interacts differentially with the geometric isomers.
Figure 2: Chromatographic separation mechanism on cyanopropyl phases. The 'kinked' cis-geometry interacts more strongly with the polar phase, increasing retention time.
Troubleshooting & Pitfalls
-
Co-elution: If Methyl Linolelaidate co-elutes with C20:0 or C18:3 isomers, reduce the oven ramp rate to 2°C/min between 170°C and 200°C.
-
Isomerization Artifacts: If Methyl Linolelaidate is detected in a sample where it shouldn't exist (e.g., a pure cis standard control), the derivatization conditions are too harsh. Reduce reaction time or switch to base-catalyzed methylation (Sodium Methoxide at 40°C for 10 min).
-
Column Degradation: Cyanopropyl columns are sensitive to oxygen and moisture. Ensure carrier gas traps are active. A degraded column loses polarity, causing trans and cis peaks to merge.
References
-
Agilent Technologies. (2012).[6] GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel Using the Revised EN14103:2011 Method. Application Note. Link
-
LIPID MAPS. (2007).[7] Internal standards for lipidomic analysis.[3][7][8][9][10] Lipidomics Gateway. Link
-
Mossoba, M. M., et al. (2012). Rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters.[1] Journal of Chromatography B. Link
-
Restek Corporation. Methyl linolelaidate - EZGC & EZLC Online Software Suite. Chromatogram Database. Link
-
Cayman Chemical. Linoelaidic Acid methyl ester Product Information.Link
Sources
- 1. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. docs.nrel.gov [docs.nrel.gov]
- 4. cfs.gov.hk [cfs.gov.hk]
- 5. ez.restek.com [ez.restek.com]
- 6. agilent.com [agilent.com]
- 7. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 10. FAME Analysis Guide: Workflow, Sample Prep, Platform Selection, and QC Tips - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Cell culture studies with methyl linolelaidate
Application Note: Cellular Interrogation of Trans-Fatty Acid Toxicity using Methyl Linolelaidate
Abstract
Methyl linolelaidate (Methyl 9t,12t-octadecadienoate) is the methyl ester derivative of linoelaidic acid, the primary trans isomer of linoleic acid found in partially hydrogenated vegetable oils. In cell culture systems, it serves as a critical tool for modeling "trans-fat" induced lipotoxicity, oxidative stress, and metabolic disruption. Unlike free fatty acids, the methyl ester moiety alters cellular uptake kinetics and requires intracellular hydrolysis to exert classical fatty acid effects. This guide provides a standardized, field-proven protocol for solubilizing, delivering, and interrogating the biological effects of methyl linolelaidate in vitro, ensuring data reproducibility and physiological relevance.
Introduction & Mechanistic Basis
Chemical Identity:
-
CAS: 2566-97-4
-
Structure: C19H34O2 (Trans-trans configuration at C9 and C12).[4]
Biological Relevance: Research indicates that trans fatty acids (TFAs) like linoelaidic acid are more cytotoxic than their cis counterparts (linoleic acid). They incorporate into cell membranes, reducing membrane fluidity due to their linear, rigid structure. This rigidification disrupts membrane-bound signaling complexes (e.g., insulin receptors), triggers the Unfolded Protein Response (UPR), and activates pro-inflammatory pathways (NF-κB).
The "Prodrug" Concept in Culture: While free fatty acids (FFAs) bind albumin for transport, methyl esters (FAMEs) are neutral lipids. They diffuse through the plasma membrane more passively than free acids. Once intracellular, ubiquitous carboxylesterases hydrolyze methyl linolelaidate into:
-
Linoelaidic Acid: The active toxicant.
-
Methanol: A byproduct (negligible toxicity at micromolar treatment levels).
Key Applications:
-
Cardiovascular Disease Modeling: Studying endothelial dysfunction and foam cell formation.
-
Metabolic Syndrome: Investigating insulin resistance in adipocytes (3T3-L1) and hepatocytes (HepG2).
-
Oxidative Stress: Measuring ROS generation and lipid peroxidation.
Material Preparation (Critical Protocol)
Challenge: Methyl linolelaidate is a lipophilic oil. Direct addition to aqueous media results in phase separation (oil droplets), causing heterogeneous cell treatment and local toxicity. Solution: The "BSA-Stabilized Ethanol Injection" method.
Protocol A: Preparation of Stock and Working Solutions
Reagents:
-
Methyl Linolelaidate (Pure oil or >98% standard).
-
Absolute Ethanol (Cell culture grade).
-
Base Culture Media (e.g., DMEM), serum-free.
Step-by-Step Workflow:
-
Primary Stock (100 mM):
-
Dissolve pure Methyl Linolelaidate in absolute ethanol.
-
Calculation: MW ≈ 294.5 g/mol . To make 1 mL of 100 mM stock, dissolve 29.45 mg in 1 mL Ethanol.
-
Storage: Aliquot into glass vials (avoid plastic due to leaching), purge with Nitrogen gas to prevent oxidation, and store at -20°C. Stable for 3 months.
-
-
BSA Carrier Solution (10%):
-
Dissolve 1 g of FAF-BSA in 10 mL of serum-free media or PBS.
-
Filter sterilize (0.22 µm).[5]
-
-
Conjugation (The "Complexing" Step):
-
Target: To create a 500 µM Working Solution in Media.
-
Dilute the 100 mM Ethanol Stock 1:200 into the BSA Carrier Solution while vortexing.
-
Note: The final ethanol concentration must remain < 0.5% to avoid solvent toxicity.
-
Incubate at 37°C for 30 minutes with gentle shaking to allow the lipid to associate with BSA hydrophobic pockets.
-
Dilute this complex further with serum-free media to reach final experimental concentrations (typically 10–100 µM).
-
Visualization of Experimental Workflows
Figure 1: Preparation & Signaling Pathway
This diagram illustrates the preparation workflow and the downstream biological mechanism of action.
Caption: Workflow from ethanol stock preparation to intracellular hydrolysis and activation of inflammatory pathways.[7]
Experimental Protocols & Assays
Protocol B: Cytotoxicity Profiling (MTT/CCK-8)
Objective: Determine the sub-lethal concentration range.
-
Seeding: Seed cells (e.g., HepG2 or HUVEC) at 5,000 cells/well in 96-well plates. Adhere overnight.
-
Starvation: Switch to serum-free media (0.5% BSA) for 6 hours to synchronize cell cycle and upregulate fatty acid transporters.
-
Treatment: Add Methyl Linolelaidate-BSA complex at 0, 10, 25, 50, 100, and 200 µM.
-
Control: Vehicle control (Ethanol + BSA alone).
-
Positive Control: 100 µM Linoleic Acid (Cis-isomer) for comparison.
-
-
Incubation: 24 to 48 hours.
-
Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.
-
Expected Result: Trans-isomer (Methyl Linolelaidate) typically shows lower IC50 (higher toxicity) than Cis-isomer.
-
Protocol C: Oxidative Stress Assessment (TBARS Assay)
Objective: Quantify lipid peroxidation caused by trans-fat incorporation.
-
Treatment: Treat cells with 50 µM Methyl Linolelaidate for 24 hours.
-
Lysis: Wash cells with PBS, scrape into ice-cold RIPA buffer containing protease inhibitors.
-
Reaction: Mix lysate 1:1 with TBARS reagent (Thiobarbituric Acid + TCA).
-
Boiling: Heat at 95°C for 60 minutes. Pink color develops.
-
Measurement: Centrifuge to remove debris; read supernatant at 532 nm.
-
Data Interpretation: Higher absorbance indicates increased Malondialdehyde (MDA), a marker of oxidative damage.
-
Data Analysis & Expected Results
| Assay | Readout | Methyl Linolelaidate Effect (vs. Cis-Control) | Mechanistic Insight |
| MTT / Viability | % Survival | Decreased (e.g., 60% vs 90% at 100µM) | Induction of apoptosis via mitochondrial dysfunction. |
| TBARS / MDA | nmol/mg protein | Increased (2-3 fold) | Trans-double bonds are less stable in membranes, propagating peroxidation. |
| IL-6 ELISA | pg/mL | Upregulated | Activation of pro-inflammatory NF-κB pathway. |
| Membrane Fluidity | DPH Anisotropy | Increased Anisotropy | Trans-chains pack more tightly than cis-chains, rigidifying the membrane. |
Troubleshooting & Technical Notes
-
"Oiling Out": If you see microscopic oil droplets in the media, your BSA conjugation failed. Ensure the media is warm (37°C) during lipid addition and vortex immediately.
-
Solvent Toxicity: Never exceed 0.5% v/v Ethanol in the final culture well. Always include a "Vehicle Control" (Media + BSA + Ethanol) to normalize data.
-
Plasticware: Lipids adhere to polystyrene. Use glass-coated plates or pre-saturate tips if precise quantification is critical.
-
Hydrolysis Verification: If studying the ester specifically (and not the acid), you must use an esterase inhibitor (e.g., BNPP), though this is toxic to cells and rarely done in metabolic studies.
References
-
Cháirez-Ramírez, M. H., et al. "Trans fatty acids: chemical structure, occurrence, intake, and potential health effects." Food Reviews International, 2021.
-
Oteng, A-B., & Kersten, S. "Mechanisms of Action of trans Fatty Acids." Advances in Nutrition, 2020.
-
Cayman Chemical. "Linoelaidic Acid Methyl Ester Product Information." Cayman Chemical Product Database.
-
Inoguchi, T., et al. "High Glucose Level and Free Fatty Acid Stimulate Reactive Oxygen Species Production." Diabetes, 2000. (Foundational method for FFA-BSA conjugation).
- Zhu, Y., et al. "Fatty acid methyl esters: a potential new class of cytotoxic agents." Toxicology in Vitro, 2018. (Discusses specific toxicity of FAMEs).
Sources
- 1. Methyl linolelaidate | C19H34O2 | CID 5362793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl linolelaidate | CymitQuimica [cymitquimica.com]
- 3. CAS 2566-97-4: Methyl linolelaidate | CymitQuimica [cymitquimica.com]
- 4. Buy Methyl linolelaidate | 2566-97-4 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. wklab.org [wklab.org]
- 7. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Addressing Matrix Effects in Methyl Linolelaidate Quantification
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth, actionable strategies for identifying, troubleshooting, and mitigating matrix effects in the quantification of methyl linolelaidate. As your partner in the lab, we understand that accurate quantification is paramount. This resource is designed with full editorial control to move beyond rigid templates, offering practical, field-proven insights grounded in rigorous scientific principles.
Section 1: Frequently Asked Questions (FAQs) about Matrix Effects
This section addresses the most common initial questions and concerns regarding matrix effects in the context of methyl linolelaidate analysis.
Q1: What are matrix effects and why are they a critical issue?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which directly compromises the accuracy, precision, and sensitivity of your quantitative results.[1][3] In regulated bioanalysis, failing to account for matrix effects can lead to rejection of study data.[4]
Q2: What are the most common causes of matrix effects when analyzing methyl linolelaidate in biological samples?
A2: For lipid analyses in biological matrices like plasma, serum, or tissue homogenates, phospholipids are the most significant and notorious cause of matrix effects, particularly with electrospray ionization (ESI).[5][6][7] Their high abundance and surfactant-like properties mean they can readily co-extract with methyl linolelaidate and interfere with the ionization process in the mass spectrometer's source.[5] Other sources include salts, endogenous metabolites, and proteins.[2][5]
Q3: How can I know if my methyl linolelaidate assay is being affected by matrix effects?
A3: The most definitive way is to perform specific experiments. A qualitative assessment can be done using a post-column infusion experiment, which identifies regions in your chromatogram where suppression or enhancement occurs.[8][9][10] For a quantitative answer, regulatory agencies like the FDA and EMA recommend calculating the Matrix Factor (MF) by comparing the analyte response in a post-extraction spiked matrix sample to its response in a neat (clean) solvent.[10][11][12]
Q4: What is the practical difference between ion suppression and ion enhancement?
A4: Ion suppression, the more common phenomenon, results in a lower-than-expected signal, leading to an underestimation of the analyte concentration.[13] Ion enhancement, which is less frequent, causes a higher-than-expected signal, leading to an overestimation. Both phenomena are detrimental because they introduce significant bias and variability into the data, compromising the integrity of the results.[3]
Q5: If my analyte recovery is within an acceptable range (e.g., 80-120%), can I assume matrix effects are not an issue?
A5: No, this is a critical misconception. Recovery and matrix effects are two distinct parameters. Recovery assesses the efficiency of the extraction process (i.e., how much analyte is lost during sample preparation).[12] Matrix effects assess how the remaining matrix components affect the analyte's signal during ionization.[12] It is entirely possible to have excellent recovery but suffer from severe ion suppression, leading to inaccurate quantification. Both must be evaluated independently.
Section 2: Troubleshooting Guide: Identifying and Quantifying Matrix Effects
A systematic approach is essential to confirm and understand the impact of matrix effects. Follow these validated protocols to diagnose your assay.
Qualitative Assessment: The Post-Column Infusion (PCI) Experiment
The PCI experiment is an invaluable diagnostic tool for visualizing the regions of your chromatographic run that are prone to ionization interference.[10]
Principle: A constant, steady flow of a pure methyl linolelaidate standard is introduced into the mobile phase after the analytical column but before the mass spectrometer's ion source. This creates a stable, elevated baseline signal. An extracted blank matrix sample is then injected onto the column. As matrix components elute, any that interfere with ionization will cause a dip (suppression) or a rise (enhancement) in this stable baseline.[9][10]
-
System Setup:
-
Configure your LC system as usual.
-
Using a T-junction, connect a syringe pump to the flow path between the LC column outlet and the MS inlet.
-
-
Infusion Solution: Prepare a solution of methyl linolelaidate in your mobile phase at a concentration that provides a strong, stable signal (e.g., 100 ng/mL).
-
Infusion: Begin infusing the methyl linolelaidate solution at a low, constant flow rate (e.g., 10 µL/min). Monitor the corresponding MRM transition until a stable baseline is achieved.
-
Injection: Inject a blank matrix sample that has been processed through your entire sample preparation procedure.
-
Data Analysis: Monitor the baseline of the infused methyl linolelaidate signal.
-
Significant dips indicate retention times where co-eluting matrix components are causing ion suppression.
-
Significant peaks indicate regions of ion enhancement.
-
Interpretation: The goal is to ensure that the chromatographic peak for your target analyte, methyl linolelaidate, elutes in a "quiet" region, free from significant baseline disruptions.
Caption: Post-Column Infusion (PCI) Experimental Workflow.
Quantitative Assessment: Matrix Factor (MF) Calculation
This quantitative approach is the industry standard for assessing matrix effects and is required by regulatory agencies like the FDA and EMA.[11][14][15]
Principle: The Matrix Factor (MF) is a ratio that compares the peak response of an analyte in the presence of matrix components to its response in a clean, neat solution. This directly measures the degree of ion suppression or enhancement.[3] To assess variability, this is performed using at least six different lots of the biological matrix.[11]
-
Prepare Three Sets of Samples at a low and a high concentration (LQC and HQC levels):
-
Set A (Neat Solution): Spike methyl linolelaidate and its internal standard (IS) into your final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix through your full extraction procedure. Spike methyl linolelaidate and IS into the final, clean extracts.[11]
-
Set C (Pre-Spiked Matrix for Recovery): Spike methyl linolelaidate and IS into the six lots of blank matrix before starting the extraction procedure. (This set is used to calculate recovery, not MF, but is typically analyzed concurrently).
-
-
Analyze Samples: Inject and analyze all samples using your validated LC-MS/MS method.
-
Calculate Matrix Factor (MF):
-
MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A) [11]
-
An MF of 1.0 indicates no matrix effect.
-
An MF < 1.0 indicates ion suppression.
-
An MF > 1.0 indicates ion enhancement.
-
-
Calculate IS-Normalized MF:
-
This is the most important value. It demonstrates if the internal standard is effectively compensating for the matrix effect.
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
-
Assess Variability: Calculate the coefficient of variation (%CV) of the IS-Normalized MF across the six different matrix lots.
Acceptance Criteria (per EMA/FDA guidance): The %CV of the IS-normalized MF across all lots tested should not be greater than 15%.[11]
| Parameter | Lot 1 | Lot 2 | Lot 3 | Lot 4 | Lot 5 | Lot 6 | Result |
| Analyte MF (LQC) | 0.65 | 0.71 | 0.68 | 0.80 | 0.66 | 0.75 | Suppression |
| IS-Normalized MF (LQC) | 0.98 | 1.03 | 1.01 | 0.99 | 1.05 | 0.97 | Pass |
| %CV of IS-Norm MF | 4.1% (≤15%) |
Section 3: Mitigation Strategies: Protocols and Best Practices
If significant matrix effects are identified, the following strategies can be employed, ordered from most to least effective.
Gold Standard: Stable Isotope-Labeled Internal Standard (SIL-IS)
Principle: A SIL-IS (e.g., methyl linolelaidate-d4) is the ideal tool for compensation.[16] Because it is chemically and structurally identical to the analyte, it co-elutes and experiences the exact same degree of ionization suppression or enhancement.[17] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is effectively normalized.
-
Selection: Obtain a high-purity SIL-IS for methyl linolelaidate with sufficient mass separation (e.g., ≥ 3 Da) to prevent isotopic crosstalk.
-
Preparation: Prepare a working solution of the SIL-IS in an appropriate solvent (e.g., methanol or acetonitrile).
-
Addition: Add a fixed, known amount of the SIL-IS working solution to all samples, calibration standards, and quality controls at the very beginning of the sample preparation process.
-
Quantification: All calculations must be based on the ratio of the analyte's peak area to the IS's peak area. The calibration curve should be plotted as (Analyte Area / IS Area) vs. Concentration.
Alternative Strategy: Matrix-Matched Calibration
Principle: This approach is used when a suitable SIL-IS is not available.[17] It compensates for matrix effects by preparing the calibration standards in the same biological matrix as the unknown samples.[4] This ensures that the standards and samples experience a similar degree of matrix effect.
-
Source Blank Matrix: Obtain a large, pooled batch of blank matrix (e.g., plasma) that is certified to be free of the analyte.
-
Prepare Calibrators: Create your entire calibration curve by spiking known amounts of methyl linolelaidate standard into aliquots of this blank matrix.
-
Process Samples: Process the matrix-matched calibrators through the exact same extraction procedure as your unknown samples and QCs.
-
Analysis: Generate the calibration curve from the extracted matrix-matched standards. The matrix effects present in the standards should mimic those in the samples, providing a more accurate quantification.
Advanced Strategy: The Standard Addition Method
Principle: The standard addition method is powerful for complex or highly variable matrices where a representative blank matrix is unavailable.[18][19][20] It involves adding known amounts of the analyte standard directly to aliquots of the actual sample, effectively creating a calibration curve within each unique sample.[20] This accounts for the specific matrix effect of that individual sample.
-
Aliquot Sample: Divide a single unknown sample into several equal aliquots (e.g., four aliquots of 100 µL).
-
Spike Aliquots:
-
Aliquot 1: Add only solvent (zero addition).
-
Aliquot 2: Add a known amount of methyl linolelaidate standard (e.g., 1x expected concentration).
-
Aliquot 3: Add 2x the amount of standard.
-
Aliquot 4: Add 3x the amount of standard.
-
-
Process and Analyze: Process all aliquots through the extraction procedure and analyze them.
-
Plot and Extrapolate: Plot the instrument response (y-axis) against the concentration of the added standard (x-axis). Perform a linear regression and extrapolate the line back to the x-axis (where y=0). The absolute value of the x-intercept is the original concentration of methyl linolelaidate in the sample.[18]
Foundational Strategy: Improving Sample Preparation
Principle: The most fundamental way to combat matrix effects is to remove the interfering components before they ever reach the mass spectrometer.[6][17] For methyl linolelaidate analysis in plasma, this means focusing on the removal of phospholipids.
-
Liquid-Liquid Extraction (LLE): Can be effective, but optimization of the organic solvent (e.g., using methyl-tert butyl ether) is key to minimize phospholipid extraction while maximizing analyte recovery.[6]
-
Solid-Phase Extraction (SPE): Offers superior selectivity over LLE.[21] Mixed-mode or specific phospholipid removal SPE cartridges can effectively bind and remove phospholipids while allowing methyl linolelaidate to be eluted, resulting in a much cleaner final extract.[22][23][24]
Section 4: Decision-Making Workflow
Choosing the right strategy depends on the resources available and the nature of the matrix. This workflow provides a logical decision path.
Caption: Decision tree for selecting a matrix effect mitigation strategy.
References
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
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Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments. Journal of The American Society for Mass Spectrometry. [Link]
-
Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Waters. [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Use of post-column infusion for assessment of matrix effects. ResearchGate. [Link]
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Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Chromatography Online. [Link]
-
Bioanalytical Method Validation (BMV) for Biomarkers. FDA. [Link]
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Bioanalytical Method Validation for Biomarkers - Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
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Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). [Link]
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Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. ACS Publications. [Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. National Institutes of Health (NIH). [Link]
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Guideline on bioanalytical method validation. European Medicines Agency. [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Slideshare. [Link]
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Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]
-
Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online. [Link]
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Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health (NIH). [Link]
-
Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression. Restek. [Link]
-
Understanding the Standard Addition Method in Quantitative Analysis. Welch Lab. [Link]
-
Uncovering matrix effects on lipid analyses in MALDI imaging mass spectrometry experiments. PubMed. [Link]
-
Bioanalytical method validation emea. Slideshare. [Link]
-
How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Batavia Biosciences. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
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An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. Journal of Lipid Research. [Link]
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Standard Addition as a Method for Quantitative Mass Spectrometry Imaging. ACS Publications. [Link]
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Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. NorthEast BioLab. [Link]
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Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. ACS Publications. [Link]
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Standard Addition as a Method for Quantitative Mass Spectrometry Imaging. PubMed. [Link]
-
Standard Addition Procedure in Analytical Chemistry. AlpHa Measure. [Link]
-
Standard addition. Wikipedia. [Link]
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Matrix Effects in LC-MS: Simple Way to Monitor. A "Little" Mass Spec and Sailing. [Link]
-
Strategies for reducing phospholipid- based matrix effects in LC-ESI-MS bioanalysis. SlidePlayer. [Link]
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Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. IonBench. [Link]
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Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. National Institutes of Health (NIH). [Link]
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Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Using SLE as a Sample Preparation Technique to Remove Salts and Phospholipids. Agilent. [Link]
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Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link]
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Analytical Considerations of Stable Isotope Labelling in Lipidomics. MDPI. [Link]
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Stable isotopes of fatty acids: current and future perspectives for advancing trophic ecology. National Institutes of Health (NIH). [Link]
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Navigating the Nuances of Methyl Linolelaidate Stability: A Technical Guide for Researchers
Welcome to the technical support center for the handling and use of methyl linolelaidate. This guide is designed for researchers, scientists, and drug development professionals who work with this and other polyunsaturated fatty acid methyl esters (FAMEs). As a Senior Application Scientist, I have compiled this resource to address common questions and troubleshooting scenarios encountered in the laboratory, moving beyond procedural steps to explain the underlying scientific principles that govern the stability of these molecules. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: I'm preparing a stock solution of methyl linolelaidate. Which solvent should I choose for optimal stability?
This is a critical question, as the choice of solvent can significantly impact the rate of degradation of your methyl linolelaidate. The primary degradation pathways for polyunsaturated FAMEs like methyl linolelaidate are oxidation and isomerization.[1] The ideal solvent will minimize the exposure of the solute to factors that accelerate these processes, such as oxygen and light.
Expert Recommendation:
For long-term storage, a non-polar, aprotic solvent such as hexane or another high-purity alkane is generally the preferred choice.
Scientific Rationale:
-
Minimizing Oxidation: Methyl linolelaidate, with its two double bonds, is susceptible to autoxidation, a free-radical chain reaction initiated by the presence of oxygen.[2][3] Non-polar solvents have lower oxygen solubility compared to polar solvents, thereby reducing the concentration of a key reactant in the degradation process. Studies on similar lipids have shown that non-polar solvents can offer a better protective environment against oxidation.
-
Preventing Isomerization: While less extensively studied for methyl linolelaidate specifically, the polarity of the solvent can influence the stability of the trans double bonds. In some cases, polar solvents can facilitate isomerization to the cis form, especially in the presence of light or catalysts.
While methyl linolelaidate is soluble in a range of organic solvents, for anything other than immediate use, it is advisable to avoid protic and highly polar solvents.
Q2: Can I use ethanol or DMSO to dissolve methyl linolelaidate for my cell-based assays? What are the stability implications?
Yes, you can use ethanol and dimethyl sulfoxide (DMSO) for dissolving methyl linolelaidate, and they are common choices for biological experiments due to their miscibility with aqueous culture media. However, it is crucial to be aware of the stability trade-offs.
Expert Insights:
-
Ethanol: While a good solvent for FAMEs, ethanol is a polar protic solvent. This means it can participate in hydrogen bonding and has a higher oxygen solubility than hexane. If you must use ethanol, prepare fresh solutions for each experiment and use them promptly.
-
DMSO: DMSO is a polar aprotic solvent and an excellent solvent for a wide range of compounds. However, it is also known to be reactive and can degrade under certain conditions, potentially generating reactive species that could affect the stability of a dissolved analyte.[4] Furthermore, its hygroscopic nature means it can absorb water from the atmosphere, which can also influence degradation pathways.
Best Practices for Polar Solvents:
-
Prepare fresh solutions: Do not store methyl linolelaidate in ethanol or DMSO for extended periods.
-
Degas the solvent: For sensitive experiments, consider purging the solvent with an inert gas like argon or nitrogen before use to minimize dissolved oxygen.
-
Protect from light: Use amber vials or wrap your containers in aluminum foil to prevent photo-oxidation.
-
Store cold and under inert gas: If short-term storage is unavoidable, store the solution at -20°C or -80°C under an inert atmosphere.
Q3: My GC-FID analysis of a methyl linolelaidate standard is showing unexpected peaks. What could be the cause?
The appearance of extraneous peaks in a chromatogram of a supposedly pure standard is a common issue and often points to degradation of the analyte.
Troubleshooting Steps:
-
Assess the Age and Storage of the Standard: How old is your methyl linolelaidate standard? Was it stored as a neat oil or in solution? As a neat oil, it is susceptible to oxidation upon repeated exposure to air. If in solution, the solvent and storage conditions are critical.
-
Identify the Likely Degradation Products: The most common degradation products of polyunsaturated FAMEs are hydroperoxides, which can further break down into a complex mixture of secondary oxidation products including aldehydes, ketones, and shorter-chain fatty acids.[5][6] You may also see isomers of methyl linolelaidate.
-
Confirm with Appropriate Analytical Techniques:
-
GC-MS: This is the gold standard for identifying unknown peaks. The mass spectra of the unexpected peaks can be compared to libraries to identify them as oxidation products or isomers.
-
Peroxide Value Titration: This classic wet chemistry method can quantify the extent of initial oxidation.
-
UV-Vis Spectroscopy: Conjugated dienes, which are formed during the initial stages of oxidation, have a characteristic absorbance at around 234 nm. An increase in absorbance at this wavelength can indicate oxidation.
-
Preventative Measures:
-
Purchase high-quality standards from reputable suppliers and pay attention to the expiration date.[7]
-
Upon receipt, aliquot the neat standard into smaller, single-use vials under an inert atmosphere (e.g., in a glove box) to minimize repeated exposure to air.
-
Store standards at the recommended temperature, typically -20°C or colder.[7]
Comparative Stability of Methyl Linolelaidate in Common Solvents
While direct comparative kinetic studies on methyl linolelaidate in a range of solvents are not abundant in the literature, we can synthesize available information on FAME stability to provide a qualitative and semi-quantitative guide. The following table summarizes the expected relative stability based on the chemical properties of the solvents and general principles of lipid oxidation.
| Solvent | Polarity | Type | Expected Stability of Methyl Linolelaidate | Key Considerations |
| Hexane | Non-polar | Aprotic | High | Low oxygen solubility. Inert nature minimizes solvent-analyte interactions. Ideal for long-term storage. |
| Toluene | Non-polar | Aprotic | High | Similar to hexane in terms of polarity and oxygen solubility. |
| Ethanol | Polar | Protic | Moderate to Low | Higher oxygen solubility. Protic nature may facilitate certain degradation pathways. Prepare fresh solutions. |
| Methanol | Polar | Protic | Moderate to Low | Similar to ethanol, with slightly higher polarity. Prone to similar degradation issues. |
| Acetonitrile | Polar | Aprotic | Moderate | Lower oxygen solubility than alcohols, but its polarity can still influence stability. |
| DMSO | Polar | Aprotic | Low | Can be reactive and hygroscopic. Potential for solvent-mediated degradation. Use with caution and only for immediate experimental needs. |
This table provides a general guideline. Actual stability will also depend on storage temperature, exposure to light, and the presence of any contaminants.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of Methyl Linolelaidate
This protocol describes the best practice for preparing a stock solution of methyl linolelaidate for long-term storage.
Materials:
-
Methyl linolelaidate (neat oil, high purity)
-
Hexane (HPLC grade or higher, anhydrous)
-
Amber glass vials with PTFE-lined caps
-
Inert gas (argon or nitrogen)
-
Gas-tight syringe
Procedure:
-
Allow the neat methyl linolelaidate to come to room temperature.
-
In a fume hood, carefully weigh the desired amount of methyl linolelaidate into a clean, dry amber glass vial.
-
Using a gas-tight syringe, add the calculated volume of anhydrous hexane to achieve the desired concentration.
-
Purge the headspace of the vial with a gentle stream of inert gas for 30-60 seconds.
-
Immediately cap the vial tightly.
-
Gently swirl the vial to ensure the methyl linolelaidate is fully dissolved.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C or -80°C.
Protocol 2: Accelerated Stability Study of Methyl Linolelaidate in Different Solvents
This protocol outlines a method for comparing the stability of methyl linolelaidate in various solvents under accelerated degradation conditions.
Materials:
-
Methyl linolelaidate stock solution in hexane (prepared as in Protocol 1)
-
Test solvents: Hexane, Ethanol, DMSO (all high purity)
-
Clear glass GC vials with caps
-
Heating block or oven set to a controlled temperature (e.g., 40°C)
-
GC-FID or GC-MS for analysis
Procedure:
-
Prepare solutions of methyl linolelaidate at the same concentration (e.g., 1 mg/mL) in each of the test solvents (hexane, ethanol, DMSO).
-
Aliquot each solution into multiple GC vials.
-
Analyze a "time zero" sample from each solvent to establish the initial concentration and purity.
-
Place the remaining vials in the heating block/oven at the chosen temperature.
-
At predetermined time points (e.g., 24, 48, 72 hours, 1 week), remove one vial for each solvent.
-
Allow the vials to cool to room temperature.
-
Analyze the samples by GC-FID or GC-MS to determine the remaining concentration of methyl linolelaidate and the formation of any degradation products.
-
Plot the concentration of methyl linolelaidate as a function of time for each solvent to compare the degradation rates.
Visualizing Degradation and Workflow
To better understand the processes involved, the following diagrams illustrate the primary degradation pathway of methyl linolelaidate and a typical experimental workflow for assessing its stability.
Sources
- 1. CAS 2566-97-4: Methyl linolelaidate | CymitQuimica [cymitquimica.com]
- 2. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A detailed identification study on high-temperature degradation products of oleic and linoleic acid methyl esters by GC-MS and GC-FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. リノールエライジン酸メチル analytical standard | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing GC Analysis of Methyl Linolelaidate
Welcome to the technical support center for Gas Chromatography (GC) analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with long analysis times for fatty acid methyl esters (FAMEs), specifically focusing on methyl linolelaidate. In today's high-throughput environments, reducing instrument cycle time is paramount. This resource provides in-depth, troubleshooting-oriented answers to common questions, explaining the fundamental principles behind the proposed solutions to empower you to make informed decisions for your method development.
Frequently Asked Questions & Troubleshooting Guide
Q1: My current GC method for FAMEs takes over 60 minutes. Where should I start to significantly reduce this run time without compromising critical resolution?
This is a very common challenge. A 60-minute runtime is typical for traditional FAMEs analysis using long, highly polar columns to resolve complex mixtures, including positional and geometric isomers like methyl linolelaidate (C18:2 trans, trans).[1] To drastically cut this time, you need to adopt a "Fast GC" approach, which is a holistic strategy involving three core pillars: the column, the carrier gas, and the oven temperature program.
-
Column Dimensions: The most impactful change is moving from a standard column (e.g., 100 m x 0.25 mm ID, 0.20 µm film) to a shorter, narrower-bore column (e.g., 20-30 m x 0.15-0.18 mm ID, 0.15-0.18 µm film).[2][3] Shorter columns inherently reduce analysis time. The smaller internal diameter enhances efficiency (generating narrower peaks), which helps preserve the resolution lost by shortening the column.[4][5]
-
Carrier Gas Selection: If you are using Helium, switching to Hydrogen is a critical step. Hydrogen is a "faster" carrier gas, meaning it provides the best efficiency at a much higher linear velocity (around 40 cm/s) compared to Helium (around 20-25 cm/s).[6] This allows you to push analytes through the column faster without significant peak broadening. The result is a dramatic reduction in analysis time, often by 30-50%.[6][7]
-
Aggressive Temperature Ramping: Fast GC columns have lower thermal mass, and modern GC ovens are capable of very rapid temperature programming rates (e.g., up to 65°C/min or higher).[8][9] By using a faster ramp rate, you can elute the high-boiling-point FAMEs much more quickly.
A combination of these three adjustments can reduce a 60-minute analysis to under 15 minutes, and in some cases, even under 10 minutes.[2][10]
Q2: I'm hesitant to switch from Helium to Hydrogen as a carrier gas due to safety concerns and potential changes in my chromatography. Is it worth the effort?
This is a valid concern, but the benefits of switching to Hydrogen often outweigh the perceived risks, especially when managed correctly. Modern GC instruments have built-in safety features, and hydrogen generators, which produce gas on-demand, are considered a very safe alternative to high-pressure cylinders.[11]
From a chromatographic perspective, the advantages are significant:
-
Speed: As mentioned, Hydrogen allows for the fastest possible analysis. Its Van Deemter curve is much flatter than Helium's, meaning you can operate at high linear velocities with a minimal loss in separation efficiency.[6]
-
Cost & Availability: Helium is a finite resource with escalating costs and supply chain volatility. Hydrogen, conversely, can be generated in the lab from deionized water, providing a constant, low-cost supply.[11][12]
How it Affects Your Chromatography: When you switch, you cannot simply replace the gas tank. The method must be "translated." Simply increasing the linear velocity will shorten the run time but may cause co-elution of critical peaks.[12] You must adjust the oven temperature program to maintain the elution profile and selectivity. Fortunately, all major GC manufacturers provide "Method Translation Software" that calculates the new parameters for you.[13][14] This software adjusts the temperature program to ensure that the relative peak positions (selectivity) remain nearly identical, preserving your compound identifications while still capturing the speed advantage of Hydrogen.[14]
| Parameter | Helium (Conventional GC) | Hydrogen (Fast GC) | Rationale for Change |
| Optimal Linear Velocity | ~20-25 cm/sec | ~40-60 cm/sec | Hydrogen's high diffusivity allows for faster optimal velocity, directly reducing run time.[6] |
| Column Head Pressure | Typically higher | Typically lower | Hydrogen is less viscous than Helium, requiring less pressure to achieve the desired flow.[14] |
| Analysis Time | Baseline (e.g., 30 min) | Reduced (e.g., 15-20 min) | Faster velocity pushes analytes through the column more quickly. |
| Cost | High and volatile | Low and stable | Generated in-lab vs. finite resource.[11] |
Q3: Can I just shorten my existing 0.25 mm ID column to get a faster run time?
While cutting a column is a quick way to reduce analysis time, it's a crude approach that comes with a significant penalty in resolution. The efficiency of a GC column is directly proportional to its length. If you cut the column in half, you roughly halve its resolving power. For complex samples like FAMEs, where you need to separate cis/trans isomers like methyl linolelaidate from other C18 isomers, this loss of resolution is often unacceptable.[15]
A much better strategy is to switch to a dedicated "Fast GC" column. These columns are designed with a smaller internal diameter (e.g., 0.18 mm or 0.15 mm).[3][5]
Here’s the causality:
-
Efficiency and ID: Column efficiency is inversely proportional to its internal diameter. By reducing the ID from 0.25 mm to 0.18 mm, you increase the number of theoretical plates per meter.
-
Balancing Length and Efficiency: This increased efficiency from the narrower bore compensates for the loss of efficiency from a shorter length.[4] The outcome is a much shorter column that can provide similar (or even better) resolution to a longer, standard-bore column, but in a fraction of the time.[3]
Workflow for Method Translation to a Narrow-Bore Column ```dot graph MethodTranslation { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#202124", penwidth=1.5];
A [label="Current Method\n(e.g., 100m x 0.25mm)"]; B [label="Select New Column\n(e.g., 30m x 0.18mm)\nSame Stationary Phase"]; C [label="Use GC Method\nTranslation Software"]; D [label="Input Old & New\nColumn Dimensions"]; E [label="Input Carrier Gas Change\n(He -> H2)"]; F [label="Software Calculates New\n- Oven Program\n- Head Pressure"]; G [label="Implement & Test New Method"]; H [label="Verify Resolution of\nCritical Pairs"];
A -> B; B -> C; C -> D; C -> E; D -> F; E -> F; F -> G; G -> H; }
Caption: Decision tree for troubleshooting broad peaks in Fast GC.
Experimental Protocol Example
Protocol: Translating a Conventional FAME Method to a Fast GC Method
This protocol outlines the steps to convert a standard 70-minute FAME analysis to a fast analysis of approximately 12 minutes.
1. Initial Conventional Method Conditions:
-
GC System: Agilent 8890 GC with FID [1]* Column: 100 m x 0.25 mm, 0.20 µm highly polar cyanopropyl siloxane (e.g., HP-88) [1]* Carrier Gas: Helium, constant pressure @ 40 psi [1]* Oven Program: 100°C, hold 13 min, then 10°C/min to 240°C, hold 15 min. (Total run time ~ 72 min) [Based on typical long methods]
-
Injection: Split 50:1, 250°C
2. Select Fast GC Consumables:
-
New Column: Select a 20 m x 0.18 mm, 0.20 µm column with the same stationary phase (e.g., DB-FastFAME). [2]Note: Keeping the phase ratio (β) similar helps in method translation.
-
New Carrier Gas: Switch gas supply from Helium to Hydrogen.
-
Inlet Liner: Replace the standard 4 mm liner with a <2 mm ID split liner.
3. Use Method Translation Software:
-
Open your GC manufacturer's method translation software (e.g., Agilent GC Method Translator).
-
Enter the original method parameters: Column (100m x 0.25mm x 0.20µm), Carrier (Helium), and Oven Program.
-
Enter the new column parameters (20m x 0.18mm x 0.20µm) and select Hydrogen as the new carrier gas.
-
The software will automatically calculate a new oven program and head pressure to produce a chromatogram with similar peak elution order.
4. Implement and Test New Fast GC Method (Example Output):
-
Column: 20 m x 0.18 mm, 0.20 µm DB-FastFAME
-
Carrier Gas: Hydrogen, constant pressure @ ~28 psi (as calculated by software) [9]* Oven Program: 80°C (hold 0.5 min), 65°C/min to 175°C, 10°C/min to 185°C (hold 0.5 min), 7°C/min to 230°C. (Total run time ~ 12 min) [9]* Injection: Increase split ratio to 100:1, 250°C.
-
Detector: Ensure FID H2/Air/Makeup gas flows are appropriate for the higher carrier flow.
5. Verification:
-
Inject a known FAME standard (e.g., Supelco 37 Component FAME Mix).
-
Confirm that the resolution between critical pairs (e.g., C20:0/C20:3n6) is still acceptable (typically Rs > 1.25). [1]* Verify that retention times are stable and peak shapes are sharp. Adjust injection parameters if necessary as per the troubleshooting guide.
References
-
Title: Fast Temperature-Programmed Gas Chromatography–Mass Spectrometry for Food Analysis Source: American Chemical Society URL: [Link]
-
Title: Fast Fat Analysis: Determination of Fatty Acid Methyl Esters (FAME) using an Automated Workflow Source: GERSTEL URL: [Link]
-
Title: FAMEs analysis method from helium to hydrogen for GC Source: Peak Scientific URL: [Link]
-
Title: Fatty Acid Methyl Ester Analysis Using the Agilent 8850 GC System Source: Agilent Technologies URL: [Link]
-
Title: Fatty Acid Methyl Esters (FAMEs) Analysis on an Agilent 8890 GC and Its Application to Real Samples Source: Agilent Technologies URL: [Link]
-
Title: GC Columns Guidebook Source: Shimadzu URL: [Link]
-
Title: Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products Source: MDPI URL: [Link]
-
Title: FAST GC-FID methods (fatty acid analysis) Source: GEOMAR Helmholtz Centre for Ocean Research Kiel URL: [Link]
-
Title: GC Columns Source: Chromtech URL: [Link]
-
Title: Column Selection Source: Phenomenex URL: [Link]
-
Title: Improving the Analysis of 37 Fatty Acid Methyl Esters Source: Agilent Technologies URL: [Link]
-
Title: Predictable Translation of Capillary Gas Chromatography Methods for Fast GC Source: Agilent Technologies URL: [Link]
-
Title: Analysis of Fatty Acid Composition by Gas Chromatography Using Hydrogen or Nitrogen as an Alternative Carrier Gas to Helium Source: ResearchGate URL: [Link]
-
Title: Fast GC/GCMS Source: Leco Corporation URL: [Link]
-
Title: Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Improve Narrow-Bore GC Column Performance with Intermediate-Volume (IV) Inlet Liners Source: Restek URL: [Link]
-
Title: A Simple Way to Reduce Analysis Time in GC Source: Labcompare URL: [Link]
-
Title: The switch from Helium as a carrier gas – what's the problem? Source: Element Lab Solutions URL: [Link]
-
Title: GC Column Selection Guide Source: Restek URL: [Link]
-
Title: A simplified and efficient method for the analysis of fatty acid methyl esters suitable for large clinical studies Source: PubMed URL: [Link]
-
Title: Upgrade to a Faster D2887 Analysis with a GC Accelerator Kit Source: Restek URL: [Link]
-
Title: GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel Using the Revised EN14103:2011 Method Source: Agilent Technologies URL: [Link]
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- 6. 氢:氦气的替代载气 [sigmaaldrich.com]
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- 12. peakscientific.com [peakscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. Fast GC for Trans FAME Analysis [sigmaaldrich.com]
Validation & Comparative
Comparative Validation Guide: Analytical Strategies for Methyl Linolelaidate Quantitation
Executive Summary: The Isomer Challenge
Methyl linolelaidate (C18:2 trans-9, trans-12) represents a critical analyte in the regulatory monitoring of industrial trans fatty acids (TFAs). Unlike saturated fatty acids, the quantification of methyl linolelaidate is not merely a separation of carbon chain length but a challenge of geometric isomer resolution .
The primary analytical failure mode in this domain is the co-elution of methyl linolelaidate with its cis-isomer (methyl linoleate) or mono-trans isomers. This guide validates the industry-standard high-polarity capillary GC method against common lower-resolution alternatives, demonstrating why column polarity and length are non-negotiable variables for accurate quantitation.
Comparative Analysis: Selecting the Stationary Phase
The validation of methyl linolelaidate methods hinges almost entirely on the stationary phase chemistry. Below is a direct comparison between the "Gold Standard" (High Polarity) and the "High Throughput" (Polyethylene Glycol) alternatives.
Table 1: Performance Comparison of Analytical Approaches
| Feature | Method A: High Polarity (Recommended) | Method B: Polyethylene Glycol (Alternative) |
| Stationary Phase | 100% Bis-cyanopropyl polysiloxane (e.g., SP-2560, HP-88, CP-Sil 88) | Polyethylene Glycol (PEG) (e.g., DB-Wax, HP-INNOWax) |
| Column Dimensions | 100 m × 0.25 mm × 0.20 µm | 30 m × 0.25 mm × 0.25 µm |
| Separation Mechanism | Strong dipole-dipole interaction with | Hydrogen bonding and polarity; separates primarily by chain length and unsaturation degree. |
| Isomer Resolution | Complete. Resolves t9,t12 from c9,t12, t9,c12, and c9,c12. | Partial/Poor. Significant co-elution of trans and cis C18:2 isomers. |
| Run Time | 60–90 minutes | 20–30 minutes |
| Suitability | Mandatory for regulatory TFA compliance (AOAC 996.06). | Suitable only for total fatty acid profiling where isomer distinction is irrelevant. |
Expert Insight: The Mechanism of Separation
The superiority of Method A lies in the cyano-dipole interaction . The nitrile groups on the stationary phase interact more strongly with the accessible
Visualizing the Separation Logic
The following diagram illustrates the mechanistic difference in separation efficiency, highlighting why high-polarity columns are required for this analyte.
Caption: Mechanistic pathway showing how stationary phase chemistry dictates the resolution of geometric isomers.
Validated Experimental Protocol
This protocol aligns with AOCS Ce 1h-05 and AOAC 996.06 , optimized for the detection of methyl linolelaidate.
Sample Preparation (Derivatization)
Direct injection of fatty acids is not possible; they must be converted to Fatty Acid Methyl Esters (FAMEs).
-
Reagent: 14% Boron Trifluoride (
) in Methanol. -
Rationale: Acid-catalyzed methylation is robust for converting both triglycerides and free fatty acids into FAMEs.
Step-by-Step Workflow:
-
Extraction: Weigh 100 mg of sample into a reaction vial. Add 2 mL of internal standard (C11:0 or C13:0 in toluene).
-
Hydrolysis/Methylation: Add 2 mL of 0.5 N NaOH in methanol. Heat at 100°C for 5 minutes (saponification).
-
Esterification: Add 2 mL of 14%
-methanol. Heat at 100°C for 5 minutes. -
Extraction: Cool to room temperature. Add 2 mL of heptane and 5 mL of saturated NaCl solution.
-
Phase Separation: Vortex for 1 minute. Centrifuge. The upper heptane layer contains the methyl linolelaidate.
-
Drying: Transfer the heptane layer to a vial containing anhydrous
to remove residual water.
GC-FID Instrumentation Parameters[3][4]
-
System: Gas Chromatograph with Flame Ionization Detector (FID).[1][2][3][4][5]
-
Column: SP-2560 or HP-88 (100 m × 0.25 mm × 0.20 µm).[6]
-
Carrier Gas: Hydrogen (preferred for speed/efficiency) or Helium at 1.0 mL/min (constant flow).
-
Inlet: Split injection (ratio 50:1 or 100:1) at 250°C.
-
Detector: FID at 260°C;
flow 30 mL/min, Air flow 400 mL/min.
Temperature Program (Critical for Isomer Separation):
-
Hold at 140°C for 5 minutes.
-
Ramp 4°C/min to 240°C.
-
Hold at 240°C for 15 minutes.
-
Note: Methyl linolelaidate typically elutes between C18:1 trans isomers and C18:2 cis isomers.
-
Method Validation Metrics
The following data represents typical acceptance criteria for this method when validating for pharmaceutical or nutritional compliance (based on ICH Q2(R1) guidelines).
Table 2: Validation Performance Data
| Parameter | Acceptance Criteria | Experimental Typical Values |
| Specificity | Resolution ( | |
| Linearity | ||
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ratio | ~0.001 g/100g sample (matrix dependent) |
| Precision (Repeatability) | RSD < 2.0% for n=6 injections. | 0.8% - 1.5% |
| Accuracy (Recovery) | 95% - 105% recovery of spiked standard. | 96.4% - 102.1% |
| Robustness | Stable retention time with | Validated (Retention time shifts, but resolution is maintained). |
Analytical Workflow Diagram
Caption: End-to-end analytical workflow for the isolation and quantification of methyl linolelaidate.
References
-
AOAC International. (2005). Official Method 996.06: Fat (Total, Saturated, and Unsaturated) in Foods.[7][8] AOAC International.
-
American Oil Chemists' Society (AOCS). (2005). Official Method Ce 1h-05: Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-ruminant Animal Oils and Fats by Capillary GLC.[9][10]
-
Ratnayake, W. M. N., & Hansen, S. L. (2006). Estimation of the Fat Content and Fatty Acid Composition of Foods.[4][8][9][10][11] In Handbook of Food Analysis. CRC Press.
-
Supelco/Sigma-Aldrich. (2023). FAMEs Analysis on SP-2560 Capillary Columns. Application Note.
-
Agilent Technologies. (2017). Analysis of Trans Fatty Acids by GC-FID using Agilent J&W HP-88. Application Note 5989-7750EN.
Sources
- 1. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jppres.com [jppres.com]
- 6. gcms.cz [gcms.cz]
- 7. aafco.org [aafco.org]
- 8. researchgate.net [researchgate.net]
- 9. chinaoils.cn [chinaoils.cn]
- 10. library.aocs.org [library.aocs.org]
- 11. Comparison of separations of fatty acids from fish products using a 30-m Supelcowax-10 and a 100-m SP-2560 column - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Resolution Quantification of Methyl Linolelaidate: A Comparative Technical Guide
Analyte: Methyl Linolelaidate (C18:2 trans-9, trans-12) CAS: 2566-97-4 Context: Trans-fatty acid (TFA) regulatory compliance and lipidomic profiling.
Executive Summary: The Isomer Trap
In the quantification of fatty acid methyl esters (FAMEs), Methyl Linolelaidate presents a specific chromatographic challenge: it is the geometric trans,trans isomer of the essential fatty acid Methyl Linoleate (cis,cis).
Standard "rapid" FAME analysis methods (using 30m PEG columns) often fail to resolve Methyl Linolelaidate from its mono-trans isomers (C18:2 cis,trans or trans,cis) or even the abundant cis,cis linoleate peak. This co-elution results in significant positive bias in trans-fat quantification, potentially leading to regulatory non-compliance (e.g., FDA PHO bans, EU Regulation 2019/649).
This guide compares the industry "Gold Standard" (100m Biscyanopropyl Polysiloxane) against the common "High-Throughput" alternative (30m PEG), providing a validated protocol to ensure accuracy.
Comparative Technology Analysis
System A: The Gold Standard (Recommended)
-
Stationary Phase: 100% Biscyanopropyl Polysiloxane (e.g., SP-2560, CP-Sil 88, Rt-2560).
-
Dimensions: 100 m × 0.25 mm × 0.20 µm.[1]
-
Mechanism: Strong dipole-dipole interactions between the cyano groups of the stationary phase and the
-electrons of the fatty acid double bonds. The extended length (100m) provides the theoretical plates necessary to separate geometric isomers based on their physical shape (kinked cis vs. linear trans).
System B: The High-Throughput Alternative (Not Recommended for TFA)
-
Stationary Phase: Polyethylene Glycol (PEG) or standard 70% Cyanopropyl (e.g., DB-WAX, DB-23 30m).
-
Dimensions: 30 m × 0.25 mm × 0.25 µm.[2]
-
Mechanism: Separation primarily by volatility and weak polarity interactions.
-
Deficiency: Insufficient interaction time to resolve the C18:2 isomer cluster. Methyl linolelaidate often co-elutes with C18:2 cis-9,trans-12, leading to an overestimation of the specific isomer.
Performance Data Comparison
The following data represents typical performance metrics observed in lipidomic validation studies (e.g., AOAC 996.06 modifications).
| Metric | System A (100m Biscyanopropyl) | System B (30m PEG/Standard) | Impact on Accuracy |
| Resolution ( | > 1.5 (Baseline Separation) | < 0.8 (Significant Overlap) | System B cannot quantitate individual isomers. |
| Elution Order | trans,trans < mono-trans < cis,cis | Variable / Co-eluting | System A follows predictable polarity logic. |
| Run Time | 45 - 65 minutes | 15 - 25 minutes | System A sacrifices speed for data integrity. |
| Precision (RSD) | < 1.5% | > 4.0% (due to integration errors) | System A offers superior reproducibility. |
| LOD (ng/mL) | ~50 | ~20 | System B is sharper (less broadening) but non-selective. |
Note on Elution: On highly polar biscyanopropyl columns, the trans isomers (more linear, less polar interaction) generally elute before the cis isomers (more kinked, stronger dipole interaction).
The Self-Validating Protocol (System A)
This protocol is designed to be self-validating . If the resolution criteria in Step 4 are not met, the data must be rejected. This aligns with AOAC Official Method 996.06 .
Phase 1: Sample Preparation (Derivatization)
Direct transesterification is preferred to avoid isomerization caused by harsh acidic heating.
-
Extraction: Extract lipids into hexane/heptane.
-
Internal Standard: Spike with Methyl Heneicosanoate (C21:0) (preferred for thermal stability) or Triundecanoin (C11:0 TAG).
-
Derivatization: Add 2 mL 7%
in Methanol. Heat at 100°C for exactly 10 minutes (strict time control prevents degradation of PUFAs). -
Quench: Add 1 mL saturated NaCl and 1 mL hexane. Vortex and centrifuge.
-
Recovery: Transfer the top organic layer to a GC vial containing anhydrous
.
Phase 2: Instrumental Parameters (GC-FID)
-
Instrument: GC with Flame Ionization Detector (FID).
-
Column: SP-2560 or Rt-2560 (100 m × 0.25 mm × 0.20 µm).
-
Carrier Gas: Hydrogen (optimal linear velocity: 35 cm/sec) or Helium (20 cm/sec). Hydrogen provides better resolution at faster speeds.
-
Inlet: Split injection (50:1 to 100:1 depending on concentration). 250°C.[2]
-
Detector: FID at 260°C. Air/H2 ratio optimized for sensitivity (typically 10:1).
Temperature Program (The Critical Factor): Isothermal operation is often superior for isomer separation than ramping.
-
Initial: 100°C (hold 4 min).
-
Ramp: 3°C/min to 180°C.
-
Isothermal Plateau: Hold at 180°C for 30-40 minutes. (This plateau is where the C18:2 isomers separate).
-
Burn-out: Ramp to 240°C to elute long-chain contaminants.
Phase 3: System Suitability & Calculation
Validation Criterion:
Calculate the Resolution (
-
Requirement:
(Acceptable), (Optimal). -
If
, decrease the isothermal temperature by 2°C (e.g., to 178°C).
Visualizing the Workflow & Mechanism
Diagram 1: Analytical Workflow
This flow illustrates the critical decision points where accuracy is maintained.
Caption: Step-by-step analytical workflow emphasizing the system suitability feedback loop required for AOAC compliance.
Diagram 2: Separation Mechanism Logic
Why the 100m column works: The interaction between the cyano-phase and the geometric configuration.
Caption: Mechanistic differentiation: The "kinked" cis-isomer interacts more strongly with the polar phase, increasing retention time relative to the trans-isomer.
References
-
AOAC International. (2012). Official Method 996.06: Fat (Total, Saturated, and Unsaturated) in Foods.[3] AOAC International.[4]
-
Restek Corporation. (2020). Rt-2560 Columns Ensure Accurate, Reliable AOAC 996.06 and AOCS Ce 1j-07 FAMEs Analysis. Technical Guide.
-
Ratnayake, W. M., et al. (2002). Temperature-Sensitive Resolution of cis- and trans-Fatty Acid Isomers of Partially Hydrogenated Vegetable Oils on SP-2560 and CP-Sil 88 Capillary Columns. Journal of AOAC International.[4]
-
Sigma-Aldrich (Supelco). (2023). Methyl linolelaidate Analytical Standard (CAS 2566-97-4).[5][6][7] Product Specification.
-
Delmonte, P., & Rader, J. I. (2007). Evaluation of Gas Chromatographic Methods for the Determination of trans Fat. Analytical and Bioanalytical Chemistry.[1][2][4][8][9]
Sources
- 1. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]
- 2. agilent.com [agilent.com]
- 3. scribd.com [scribd.com]
- 4. scispace.com [scispace.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. CAS RN 2566-97-4 | Fisher Scientific [fishersci.com]
- 7. ez.restek.com [ez.restek.com]
- 8. gcms.cz [gcms.cz]
- 9. scioninstruments.com [scioninstruments.com]
A Comparative Spectroscopic Guide to Methyl Linolelaidate and its Isomers for the Research Professional
In the intricate landscape of lipidomics and drug development, the precise characterization of fatty acid isomers is paramount. Methyl linolelaidate, the methyl ester of the trans,trans isomer of linoleic acid, and its various geometric and positional isomers, present a significant analytical challenge due to their structural similarities. This guide provides an in-depth spectral comparison of methyl linolelaidate and its key isomers, offering researchers, scientists, and drug development professionals a comprehensive resource for their identification and quantification. We will delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, presenting experimental data and detailed protocols to empower your analytical workflows.
The Analytical Imperative: Distinguishing Isomers
The biological activities of fatty acids are exquisitely dependent on their isomeric forms. The seemingly subtle differences in the position and geometry of double bonds can dramatically alter their metabolic fates and physiological effects. For instance, while cis-linoleic acid is an essential fatty acid, its trans isomers, often formed during industrial hydrogenation of vegetable oils, have been linked to adverse health outcomes. Therefore, robust analytical methodologies capable of unequivocally differentiating these isomers are not merely a technical exercise but a fundamental requirement for accurate biological and pharmaceutical research.
This guide will focus on the spectral differentiation of the four geometric isomers of methyl 9,12-octadecadienoate:
-
Methyl (9Z,12Z)-octadecadienoate (Methyl Linoleate)
-
Methyl (9E,12E)-octadecadienoate (Methyl Linolelaidate)
-
Methyl (9Z,12E)-octadecadienoate
-
Methyl (9E,12Z)-octadecadienoate
Gas Chromatography-Mass Spectrometry (GC-MS): The Cornerstone of FAME Analysis
GC-MS stands as the most widely employed technique for the analysis of fatty acid methyl esters (FAMEs) due to its high resolving power and sensitivity. The choice of the GC column is critical for the successful separation of geometric and positional isomers.
The Power of Polarity: Cyanopropyl Columns
For the separation of cis and trans FAME isomers, highly polar capillary columns are the industry standard.[1][2] Stationary phases containing cyanopropyl functional groups offer excellent selectivity for these isomers. The elution order on these columns is primarily determined by the polarity of the FAMEs; trans isomers are generally less polar and thus elute earlier than their cis counterparts.[3]
Caption: Principle of FTIR differentiation of cis and trans isomers.
While FTIR is an excellent tool for quantifying total trans content, it provides limited information for distinguishing between different trans positional isomers or for the detailed characterization of complex mixtures of FAMEs. [4]
Experimental Protocols
Preparation of Fatty Acid Methyl Esters (FAMEs) by Transesterification
Causality: Fatty acids are derivatized to their corresponding methyl esters to increase their volatility and thermal stability, making them amenable to GC analysis. [5] Protocol:
-
Saponification: To approximately 100 mg of the lipid sample in a reflux flask, add 10 ml of 0.5 M methanolic sodium hydroxide.
-
Reflux the mixture for 20 minutes.
-
Esterification: Add 10 ml of boron trifluoride (BF₃) in methanol solution to the flask and continue boiling for another 20 minutes.
-
Extraction: Add 100 ml of HPLC-grade heptane and continue boiling for a final 20 minutes.
-
Cool the mixture and carefully separate the upper organic layer containing the FAMEs.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The resulting FAME solution is ready for injection into the GC-MS.
GC-MS Analysis of FAME Isomers
Causality: A highly polar cyanopropyl column is used to achieve optimal separation of the geometric isomers based on their differences in polarity.
Protocol:
-
GC Column: Utilize a high-polarity cyanopropyl capillary column (e.g., Agilent J&W HP-88, Restek Rt-2560). [2][3]2. Injection: Inject 1 µL of the FAME solution into the GC inlet. A split injection is commonly used to avoid column overloading.
-
Oven Temperature Program: A typical temperature program starts at a lower temperature (e.g., 100 °C), holds for a few minutes, and then ramps up to a final temperature (e.g., 240 °C) to elute all FAMEs. The specific program should be optimized for the column and the specific isomers of interest.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode with a scan range of m/z 50-500.
ATR-FTIR for Quantitative Analysis of trans FAMEs
Causality: This protocol follows the official AOAC method for the rapid determination of trans fat content. [6] Protocol:
-
Instrument Setup: Use an FTIR spectrometer equipped with a heated Attenuated Total Reflectance (ATR) accessory.
-
Calibration: Prepare a series of calibration standards by mixing known concentrations of a trans-FAME standard (e.g., methyl elaidate) with a trans-free oil.
-
Sample Analysis:
-
Apply a small amount of the oil or melted fat sample directly onto the ATR crystal.
-
Acquire the infrared spectrum.
-
Measure the area of the absorption peak at approximately 966 cm⁻¹.
-
-
Quantification: Determine the trans fat concentration in the unknown sample by comparing its peak area to the calibration curve.
Conclusion
The spectral comparison of methyl linolelaidate and its isomers requires a multi-faceted analytical approach. GC-MS, with its superior separation capabilities, is indispensable for resolving complex mixtures of isomers. NMR spectroscopy provides the most detailed structural information for unambiguous identification. FTIR spectroscopy offers a rapid and efficient method for quantifying total trans fat content. By understanding the principles and applying the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently navigate the analytical challenges posed by these important fatty acid isomers, ensuring the accuracy and integrity of their scientific endeavors.
References
-
Mossoba, M. M., & Kramer, J. K. (2007). Determination of total trans fats and oils by infrared spectroscopy for regulatory compliance. Analytical and Bioanalytical Chemistry, 389(1), 85-92. [7]5. Pillar, R., et al. (2018). Infrared spectrum of methyl linoleate acquired at room temperature. ResearchGate. Retrieved from [Link]
-
Ran-Ressler, R. R., et al. (2012). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of the American Society for Mass Spectrometry, 23(11), 1877-1886. [8]14. Restek Corporation. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link] [3]15. Wu, H., et al. (2019). Comparison of critical methods developed for fatty acid analysis: A review. Journal of Separation Science, 42(1), 324-334. [5]16. Hallgren, B., Ryhage, R., & Stenhagen, E. (1959). The Mass Spectra of Methyl Oleate, Methyl Linoleate, and Methyl Linolenate. Acta Chemica Scandinavica, 13, 845-847. [9]17. Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Retrieved from [Link]
- Arita, M., et al. (2000). Liquid chromatography/mass spectrometry of fatty acids as their anilides.
-
Mossoba, M. M., et al. (2012). Comparison of GC and FT-NIR for fatty acid content determination. ResearchGate. Retrieved from [Link]
-
JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved from [Link]
-
Spyros, A., & Dais, P. (2009). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Molecules, 14(8), 2825-2841. [10]27. Li, A., & Imasaka, T. (2017). Determination of fatty acid methyl esters by two-color two-photon resonance-enhanced femtosecond ionization mass spectrometry. Analytica Chimica Acta, 983, 143-150. [11]28. Wiley Science Solutions. (n.d.). FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. Retrieved from [Link]
-
NIST. (n.d.). 9,12-Octadecadienoic acid, methyl ester. NIST Chemistry WebBook. Retrieved from [Link] [12]30. Privett, O. S., & Nickell, E. C. (1964). STUDIES ON THE METABOLISM OF CIS,TRANS ISOMERS OF METHYL LINOLEATE AND LINOLENATE. Journal of the American Oil Chemists' Society, 41(1), 72-77.
- Tang, C., et al. (2018). Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. Analytical chemistry, 90(19), 11665-11670.
-
Vlase, L., et al. (2016). Fatty acid composition of vegetable oils determined from 13c-nmr spectra. Revista de Chimie, 67(7), 1257-1260. [13]34. Spectrometrics. (n.d.). Infrared Analysis of Fa y Acid Methyl Esters by Direct Deposi on after Gas Chromatography. Retrieved from [Link] [14]35. Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
- Donato, E., et al. (2021). Fractioning and Compared 1 H NMR and GC-MS Analyses of Lanolin Acid Components. Molecules, 26(11), 3125.
-
PubChem. (n.d.). Methyl (9Z,12E)-octadeca-9,12-dienoate. Retrieved from [Link]
-
NIST. (n.d.). 9,12-Octadecadienoic acid (Z,Z)-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
- Lanser, A. C., & Emken, E. A. (1988). Comparison of FTIR and capillary gas chromatographic methods for quantitation oftrans unsaturation in fatty acid methyl esters. Journal of the American Oil Chemists' Society, 65(9), 1483-1487.
-
Shimadzu Corporation. (n.d.). Analysis of Double Bond Position in Unsaturated Fatty Acid Methyl Esters by SMCI Method. Retrieved from [Link]
Sources
- 1. Chromatography of FAMEs Using Cyanopropyl Capillary Columns : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. benchchem.com [benchchem.com]
- 3. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. jascoinc.com [jascoinc.com]
- 7. Determination of total trans fats and oils by infrared spectroscopy for regulatory compliance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 12. 9,12-Octadecadienoic acid, methyl ester [webbook.nist.gov]
- 13. bch.ro [bch.ro]
- 14. spectrometrics.com [spectrometrics.com]
A Researcher's Guide to Methyl Linolelaidate Analysis: Selecting and Applying Reference Standards
For researchers, scientists, and drug development professionals engaged in lipid analysis, the accurate quantification of fatty acid isomers is paramount. Methyl linolelaidate, the methyl ester of linolelaidic acid (the trans,trans isomer of linoleic acid), is a key analyte in food science, nutritional studies, and biodiesel quality control. Its accurate measurement is critical for regulatory compliance and for understanding its physiological effects. This guide provides an in-depth comparison of commercially available methyl linolelaidate reference standards and details the established analytical methodologies for its quantification, ensuring both technical accuracy and practical, field-proven insights.
The Critical Role of High-Purity Reference Standards
The foundation of any quantitative analysis is a reliable reference standard. The choice of a methyl linolelaidate standard directly impacts the accuracy, precision, and validity of experimental results. Several factors must be considered when selecting a standard, including purity, certification, and intended application.
Comparison of Commercially Available Methyl Linolelaidate Reference Standards
A variety of methyl linolelaidate reference standards are available, each with specific characteristics that make them suitable for different analytical needs. Below is a comparison of representative standards from prominent suppliers.
| Product Name | Supplier | CAS Number | Purity (Assay) | Grade | Intended Use |
| Methyl linolelaidate, analytical standard | Sigma-Aldrich | 2566-97-4 | ≥99.0% (GC) | Analytical Standard | General quantitative analysis by GC and HPLC |
| Methyl linolelaidate | Cayman Chemical | 2566-97-4 | ≥95%[1] | --- | General research |
| Methyl linoelaidate - Certified Reference Material | AccuStandard | 2566-97-4 | --- | Certified Reference Material | High-precision quantitative analysis, method validation |
| Methyl linoleate, United States Pharmacopeia (USP) Reference Standard | USP | 112-63-0 | --- | Pharmacopeial Standard | Use in specified quality tests and assays as per USP compendia[2] |
Note: While a USP reference standard for the cis isomer, methyl linoleate, is readily available and cited[2], a specific USP standard for methyl linolelaidate was not prominently found in the search results. Researchers often use well-characterized, high-purity analytical standards from other reputable sources for quantitative analysis of the trans isomer.
The selection of a standard should be guided by the specific requirements of the analysis. For routine analyses, a high-purity analytical standard may be sufficient. However, for applications requiring the highest level of accuracy and for method validation, a Certified Reference Material (CRM) is recommended. For analyses that must comply with pharmacopeial standards, a USP reference standard is obligatory where available.
Analytical Methodologies for Methyl Linolelaidate Quantification
The two primary analytical techniques for the quantification of methyl linolelaidate are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on the sample matrix, the required sensitivity, and the need to resolve various fatty acid isomers.
Gas Chromatography (GC): The Gold Standard for FAME Analysis
Gas chromatography is the most widely used technique for the analysis of fatty acid methyl esters (FAMEs), including methyl linolelaidate, due to its high resolution and sensitivity[3][4]. The analysis typically involves a derivatization step to convert fatty acids into their more volatile methyl esters.
The following diagram illustrates the typical workflow for the GC analysis of fatty acids in a sample.
Caption: A typical workflow for the analysis of fatty acid methyl esters (FAMEs) by Gas Chromatography (GC).
The AOAC Official Method 996.06 is a widely recognized method for the determination of fat (total, saturated, and unsaturated) in foods, which includes the analysis of trans fatty acids[5][6].
1. Lipid Extraction:
-
Rationale: To isolate the lipid fraction from the sample matrix.
-
Procedure:
-
Homogenize the food sample.
-
Perform a solvent extraction using a mixture of chloroform and methanol (Folch method) or hexane and isopropanol.
-
Evaporate the solvent to obtain the isolated lipid extract.
-
2. Saponification and Methylation:
-
Rationale: To hydrolyze the triacylglycerols and then convert the free fatty acids into their volatile methyl esters (FAMEs) for GC analysis.
-
Procedure:
-
Add a known amount of internal standard (e.g., methyl heptadecanoate) to the extracted lipid.
-
Saponify the lipids by heating with sodium hydroxide in methanol.
-
Methylate the resulting fatty acid salts using a reagent such as boron trifluoride (BF3) in methanol or methanolic HCl.
-
Extract the FAMEs into a nonpolar solvent like hexane.
-
3. GC-FID Analysis:
-
Rationale: To separate and quantify the individual FAMEs. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to hydrocarbons.
-
Instrument Conditions:
-
Injector: Split/splitless, 250 °C.
-
Column: A highly polar capillary column (e.g., cyanopropyl-substituted polysiloxane) is crucial for the separation of cis and trans isomers. A common choice is a 100 m column.
-
Oven Temperature Program: A programmed temperature ramp is used to elute FAMEs based on their boiling points and polarity. For example, start at 100 °C, hold for 4 minutes, then ramp to 240 °C at 3 °C/min, and hold for 15 minutes.
-
Detector: FID, 280 °C.
-
Carrier Gas: Helium or Hydrogen.
-
4. Quantification:
-
Rationale: To determine the concentration of methyl linolelaidate in the sample.
-
Procedure:
-
Inject the prepared FAME sample and the methyl linolelaidate reference standard.
-
Identify the methyl linolelaidate peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration based on the peak area relative to the internal standard and the calibration curve generated from the reference standard.
-
High-Performance Liquid Chromatography (HPLC): A Powerful Alternative
While GC is the predominant technique, HPLC offers advantages in certain applications, particularly for the separation of geometric isomers without the need for derivatization[7]. Silver-ion HPLC (Ag-HPLC) is especially powerful for resolving cis and trans isomers[8].
Caption: A simplified workflow for the analysis of fatty acids by High-Performance Liquid Chromatography (HPLC).
-
Column Selection: For the separation of cis and trans isomers, a silver-ion (Ag+) column is highly effective. The silver ions interact with the double bonds of the fatty acids, allowing for separation based on the geometry of the double bonds[8].
-
Mobile Phase: The mobile phase typically consists of a nonpolar solvent like hexane with a small amount of a more polar modifier such as acetonitrile.
-
Detection: Since fatty acids lack a strong chromophore, direct UV detection is challenging. Therefore, detection is often performed using an Evaporative Light Scattering Detector (ELSD) or by derivatizing the fatty acids with a UV-active label.
-
Advantages: HPLC can be advantageous for analyzing heat-sensitive fatty acids and for preparative-scale separation of isomers for further analysis.
Regulatory Context: FDA and Trans Fats
The U.S. Food and Drug Administration (FDA) has taken significant steps to regulate trans fats in the food supply due to their association with an increased risk of coronary heart disease[9]. In 2015, the FDA determined that partially hydrogenated oils (PHOs), the primary source of artificial trans fats, are no longer "Generally Recognized as Safe" (GRAS)[9][10]. This has led to a phase-out of PHOs in food products.
The FDA requires the declaration of trans fat content on the Nutrition Facts label[9][10]. If a serving contains less than 0.5 grams of trans fat, the label can state "0 g"[11]. This regulation underscores the importance of accurate and sensitive analytical methods for the quantification of trans fatty acids like linolelaidic acid.
Conclusion
The accurate analysis of methyl linolelaidate is essential for food safety, nutritional labeling, and research. The selection of a high-purity, well-characterized reference standard is the first and most critical step in achieving reliable results. Gas chromatography, particularly following official methods like AOAC 996.06, remains the gold standard for quantitative analysis due to its high resolution and sensitivity. However, HPLC, especially with a silver-ion column, provides a powerful alternative for the separation of geometric isomers. By understanding the principles behind these methods and the importance of proper reference standards, researchers can ensure the integrity and accuracy of their methyl linolelaidate analysis.
References
-
SCION Instruments. FAME - Fatty Acid Methyl Ester analysis. [Link]
-
Restek. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). [Link]
-
Kim, J. H., et al. (2022). Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database. Food Science of Animal Resources, 42(6), 1011–1022. [Link]
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World Health Organization. (2013). PROTOCOL FOR MEASURING TRANS FATTY ACIDS IN FOODS. [Link]
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U.S. Food and Drug Administration. (2024). Trans Fat. [Link]
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Nacalai Tesque. Fatty Acid Analysis by HPLC. [Link]
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AOCS Lipid Library. Analysis of Trans Polyunsaturated Fatty Acids. [Link]
-
SGS Digicomply. (2024). USA Regulatory Guide: Trans-Fatty Acids Compliance and Limits. [Link]
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U.S. Food and Drug Administration. (2018). Small Entity Compliance Guide: Trans Fatty Acids in Nutrition Labeling, Nutrient Content Claims, and Health Claims. [Link]
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Safety Operating Guide
Foundational Knowledge: A Hazard and Risk Assessment of Methyl Linolelaidate
As a Senior Application Scientist, I've seen firsthand how seemingly routine procedures, like chemical disposal, can become significant sources of safety incidents and regulatory non-compliance if not handled with precision and a thorough understanding of the material's properties. This guide is designed to provide you, my fellow researchers and drug development professionals, with a comprehensive, field-proven framework for the proper disposal of methyl linolelaidate. Our goal is to move beyond simple checklists and build a culture of intrinsic safety, where every action is underpinned by a clear understanding of the "why."
Methyl linolelaidate, a trans fatty acid methyl ester, is a common standard in lipidomic and metabolic research. While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), this designation can be misleading.[1][2] A lack of a "hazardous" label does not equate to "harmless." Its physical and chemical properties demand a structured disposal protocol to mitigate environmental and safety risks.
The primary risks associated with improper disposal are environmental contamination and mild physical irritation.[3] Because it is immiscible with water, it must never be discharged into sewer systems, as this can contaminate waterways and disrupt wastewater treatment processes.[4][5][6]
Table 1: Key Properties of Methyl Linolelaidate and Their Disposal Implications
| Property | Value | Implication for Disposal |
| GHS Classification | Not a hazardous substance or mixture.[1][2] | While not acutely toxic, it must be treated as a chemical waste to prevent environmental release. |
| Physical State | Liquid at room temperature.[7] | Prone to spills; requires containment and absorption procedures. |
| Water Solubility | Insoluble or difficult to mix.[1][8] | Prohibits disposal down the drain. Can cause environmental harm and block plumbing.[4][5] |
| Flash Point | > 93 °C (> 199 °F).[7][9] | Classified as combustible, but not a significant fire hazard under standard lab conditions.[6] Ignition sources should still be removed during spill cleanup.[6][9] |
| Reactivity | Stable under normal conditions; reacts with strong oxidizing agents.[3][7] | Segregate waste from strong oxidizers (e.g., nitrates, peroxides) to prevent potential ignition.[6] |
| Hazardous Decomposition | Emits carbon monoxide (CO) and carbon dioxide (CO2) upon combustion.[6][7] | This is a key reason why controlled, high-temperature incineration by a licensed facility is the preferred disposal method.[4] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling or disposing of methyl linolelaidate, the appropriate PPE is non-negotiable. This is a self-validating system: proper PPE protects you from the risks identified in our assessment.
-
Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[7] This is crucial to prevent splashes, which can cause mild irritation.
-
Skin Protection: A standard lab coat should be worn. Chemical-resistant gloves are mandatory. For routine handling, nitrile gloves are sufficient.[8] For cleaning up spills where prolonged, direct contact is possible, more robust butyl rubber gloves are recommended.[8]
-
Respiratory Protection: Under normal use with adequate ventilation (e.g., in a fume hood), respiratory protection is not required.[3][7] However, for large spills in poorly ventilated areas, a NIOSH-approved respirator may be necessary.[6][8]
Standard Operating Procedure for Routine Disposal
This protocol applies to unused methyl linolelaidate, residual amounts in experimental vessels, and contaminated consumables (e.g., pipette tips).
Step 1: Waste Collection and Segregation
-
Designate a specific, chemically compatible waste container for methyl linolelaidate and other non-halogenated organic waste. The container must be in good condition, have a secure screw-top cap, and be clearly labeled "Hazardous Waste: Methyl Linolelaidate / Non-Halogenated Organics."
-
Collect all waste methyl linolelaidate, including rinsates from container cleaning, in this designated vessel.
-
Causality: Proper segregation is a cornerstone of safe waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions. Storing in a sealed, labeled container prevents accidental exposure and ensures the waste is correctly identified by disposal technicians.
Step 2: Arranging for Professional Disposal
-
Store the sealed waste container in a designated satellite accumulation area until it is ready for pickup.
-
The only acceptable final disposal method for bulk quantities is through a licensed chemical destruction facility, typically via controlled incineration.[4][6]
-
Consult your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup. Never attempt to dispose of the material yourself.
-
Causality: Controlled incineration with flue gas scrubbing ensures the complete destruction of the organic compound into less harmful components and prevents the release of pollutants.[4] This process is highly regulated and can only be performed by specialized facilities.
Step 3: Empty Container Management
-
Empty containers are not truly empty; they retain product residue and must be handled appropriately.[2][9]
-
Decontamination: Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). Crucially, collect this rinsate and add it to your chemical waste container. [4]
-
Disposal: Once decontaminated, the container can often be offered for recycling.[4] Alternatively, it should be punctured to render it unusable for other purposes and disposed of according to your facility's solid waste guidelines.[4][6]
Emergency Protocol: Spill Response
The immediate response to a spill is dictated by its volume.
Protocol A: Small Spills (< 50 mL)
-
Alert Personnel: Inform colleagues in the immediate area.
-
Containment: Prevent the spill from spreading or entering any drains.[5]
-
Absorption: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or chemical sorbent pads.[2][10] Do not use combustible materials like paper towels for the initial absorption of larger spills.
-
Collection: Once fully absorbed, use non-sparking tools to carefully scoop the material into a designated chemical waste container.[9]
-
Decontamination: Clean the spill surface thoroughly with soap and water.[9]
-
Disposal: Seal and label the container of absorbed material and dispose of it as hazardous waste.
Protocol B: Large Spills (> 50 mL)
-
Evacuate: Immediately alert all personnel and evacuate the immediate area.[6][9]
-
Isolate: If safe to do so, close the door to the affected area to contain vapors. Remove all sources of ignition.[6][9]
-
Report: Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill on your own unless you are trained and equipped to do so.
-
Professional Cleanup: Allow trained emergency responders to manage the cleanup. They will use appropriate PPE, including respiratory protection, and follow established protocols for large-scale containment and disposal.[6]
Figure 1. Decision workflow for responding to a methyl linolelaidate spill.
By adhering to these procedures, you not only ensure your personal safety but also uphold your professional responsibility to protect our shared environment and maintain regulatory compliance. Trust in these protocols is built upon the scientific rationale that underpins each step.
References
-
Methyl linoleate SDS, 112-63-0 Safety Data Sheets. ECHEMI. 4
-
SAFETY DATA SHEET_1021-58220_Fatty acid methyl ester 8 component mixture. GL Sciences Inc. (2021-11-24). 3
-
SAFETY DATA SHEET. Vitol.com. (2019-06-10). 11
-
SAFETY DATA SHEET. (2013-01-09).
-
3 - Safety Data Sheet. REG Marketing & Logistics Group, LLC. (2023-07-26). 9
-
Safety Data Sheet: Methyl oleate. Carl ROTH. 5
-
Proper Disposal of Methyl Linolenate: A Guide for Laboratory Professionals. Benchchem. 1
-
Methyl linolelaidate. Santa Cruz Biotechnology. 6
-
Fatty Acid Methyl Ester (FAME / Biodiesel). Mercuria.
-
SAFETY DATA SHEET. Fisher Scientific. (2009-10-19). 7
-
SAFETY DATA SHEET. Chem Service. (2021-03-19). 2
-
Methyl Linolelaidate - Safety Data Sheet. (2019-03-26). 8
-
Ester Disposal. Chemtalk. 10
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- 4. echemi.com [echemi.com]
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- 6. datasheets.scbt.com [datasheets.scbt.com]
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- 11. vitol.com [vitol.com]
Operational Guide: Personal Protective Equipment (PPE) & Handling Protocols for Methyl Linolelaidate
Executive Summary: The Dual-Protection Mandate
Handling Methyl linolelaidate (CAS: 2566-97-4) presents a unique laboratory challenge. While its acute toxicological profile is often classified as low-hazard under GHS standards, the integrity of this lipid standard is highly volatile. It is a polyunsaturated fatty acid methyl ester (FAME) prone to auto-oxidation.
Therefore, the Personal Protective Equipment (PPE) strategy defined here serves a dual mandate :
-
Operator Safety: Mitigate mild skin/eye irritation and inhalation risks associated with organic esters.
-
Data Integrity: Prevent biological contamination (skin lipids, nucleases) and oxidative degradation that renders the standard analytically useless.
Hazard Profile & Risk Assessment
Before selecting PPE, we must quantify the specific hazards. Methyl linolelaidate is a combustible liquid that requires strict control of environmental factors.[1][2][3]
| Property | Specification | Operational Implication |
| GHS Classification | Generally Low Hazard / Irritant | Standard BSL-1/Chemical Hygiene practices apply. |
| Flash Point | >110°C (Closed Cup) | Combustible.[3] Keep away from open flames/hot surfaces. |
| Reactivity | Oxidative Instability | Critical: Exposure to air/moisture degrades the sample. |
| Skin/Eye | Mild Irritant | Direct contact causes dermatitis or conjunctival irritation. |
| Vapor Pressure | Low | Inhalation risk is low unless aerosolized or heated. |
PPE Decision Matrix & Technical Specifications
This section details the required gear. We utilize a "Barrier-First" approach to prevent lipid-lipid cross-contamination.
Hand Protection: The Nitrile Standard
Recommendation: Nitrile Rubber (Minimum 0.11 mm / 4-5 mil).
-
Scientific Rationale: Natural latex gloves are permeable to many organic solvents and contain proteins that can contaminate high-sensitivity lipidomics mass spectrometry (MS) workflows. Nitrile offers superior chemical resistance to esters and eliminates protein contamination.
-
Breakthrough Time: >480 minutes for splash contact.
-
High-Risk Protocol: For spill cleanup (>10 mL), upgrade to Butyl Rubber (0.3 mm) or double-glove with Nitrile.
Eye & Face Protection
Recommendation: ANSI Z87.1 (or EN 166) Safety Glasses with Side Shields.
-
Rationale: Methyl linolelaidate is an oily liquid. A splash to the eye is difficult to rinse due to its hydrophobicity (water-insolubility). Side shields are non-negotiable to prevent lateral entry of aerosols.
Respiratory & Body Protection[2]
-
Body: 100% Cotton or Flame-Resistant (FR) Lab Coat. Synthetic fibers (polyester) can melt into skin if a fire occurs (rare but catastrophic).
-
Respiratory: Handling should occur inside a Chemical Fume Hood . If a hood is unavailable (not recommended), a half-face respirator with Organic Vapor (OV) cartridges is required.
PPE Decision Logic (Visualization)
Figure 1: PPE Selection Logic based on operational volume and risk potential.
Operational Protocol: Handling & Storage
This workflow ensures the safety of the scientist and the purity of the Methyl linolelaidate.
Phase 1: Preparation (The "Cold Chain")
-
Equilibration: Remove the vial from -20°C storage. Allow it to reach room temperature before opening.
-
Why? Opening a cold vial introduces atmospheric moisture (condensation), which hydrolyzes the ester bond over time.
-
-
Engineering Check: Verify fume hood face velocity is 80–100 fpm.
Phase 2: Active Handling
-
Donning: Put on lab coat, then safety glasses, then gloves. Pull glove cuffs over the lab coat sleeves to seal wrists.
-
Inert Atmosphere: If possible, handle the substance under a stream of Nitrogen or Argon gas.
-
Transfer: Use glass pipettes or gas-tight syringes. Avoid plastic tips if using high-sensitivity GC/MS, as plasticizers (phthalates) can leach into the lipid solution.
Phase 3: Post-Handling & Storage
-
Purging: Before re-sealing, gently blow inert gas (Argon is heavier than air and preferred) into the headspace of the vial to displace oxygen.
-
Sealing: Cap tightly. Wrap with Parafilm to ensure an airtight seal.
-
Return to Cold: Immediately return to -20°C.
Operational Workflow Diagram
Figure 2: Step-by-step workflow to maintain sample integrity and operator safety.
Disposal & Emergency Procedures
Disposal Protocol:
-
Do NOT pour down the sink. Methyl linolelaidate is insoluble in water and will coat plumbing, creating long-term biohazards.
-
Waste Stream: Collect in a designated "Organic Solvent Waste" container (Non-Halogenated, unless mixed with Chloroform/DCM).
-
Spill Cleanup: Absorb with inert material (vermiculite or sand). Place in a sealed container for hazardous waste disposal.
Emergency Response:
-
Skin Contact: Wash with soap and copious water for 15 minutes.[1] Do not use organic solvents (ethanol) to wash skin, as this increases dermal absorption.
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids. Seek medical attention if irritation persists.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5362793, Methyl linolelaidate. Retrieved from [Link]
-
Agilent Technologies (2019). Safety Data Sheet: Methyl Linolelaidate. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
